N-Acetyl sulfapyridine-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)/i4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECHUMIMRBOMGK-UGWFXTGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC=CC=N2)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676146 | |
| Record name | 4-Amino-N-(pyridin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189863-86-2 | |
| Record name | 4-Amino-N-(pyridin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Acetyl sulfapyridine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Acetyl sulfapyridine-d4, a deuterated analog of a key metabolite of the anti-inflammatory drug sulfasalazine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, metabolic pathways, and analytical applications.
Core Chemical and Physical Data
This compound is a stable, isotopically labeled compound primarily utilized as an internal standard in quantitative bioanalytical assays. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | N-[2,3,5,6-tetradeuterio-4-(pyridin-2-ylsulfamoyl)phenyl]acetamide | [1] |
| CAS Number | 1189732-52-2 | [1][2][3] |
| Molecular Formula | C₁₃H₉D₄N₃O₃S | [1][2][3] |
| Molecular Weight | 295.35 g/mol | [1][2] |
| Exact Mass | 295.09286944 Da | [1] |
| Purity | >95% (HPLC) | [2] |
| Appearance | White Solid | |
| Solubility | Soluble in DMSO and Methanol | [4] |
| Storage Conditions | +4°C | [2] |
Metabolic Pathway of Sulfasalazine
N-Acetyl sulfapyridine is a major metabolite of sulfasalazine, a drug used in the treatment of inflammatory bowel disease and rheumatoid arthritis. The metabolic conversion of sulfasalazine to N-Acetyl sulfapyridine is a multi-step process primarily occurring in the gut and liver.
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of Sulfapyridine-d4
A common method for deuteration of aromatic rings is through acid-catalyzed hydrogen-deuterium exchange. Sulfapyridine could be dissolved in a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O), and heated to facilitate the exchange of the four protons on the aniline ring with deuterium atoms. The product, sulfapyridine-d4, would then be isolated and purified.
Step 2: Acetylation of Sulfapyridine-d4
The resulting sulfapyridine-d4 would then be acetylated at the N4-amino group. This is typically achieved by reacting the amine with acetic anhydride or acetyl chloride in a suitable solvent, such as pyridine or a mixture of an inert solvent and a base to neutralize the acid byproduct. The reaction mixture would be stirred until the reaction is complete, followed by purification of the this compound product, likely through recrystallization or chromatography.
Quantitative Analysis of Sulfasalazine and its Metabolites using LC-MS/MS with this compound as an Internal Standard
This protocol describes a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of sulfasalazine, sulfapyridine, and N-Acetyl sulfapyridine in biological matrices (e.g., plasma, serum). This compound is used as an internal standard to ensure accuracy and precision.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 20 µL of internal standard working solution (this compound in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (90:10, v/v).[5]
-
Flow Rate: 0.450 mL/min.[5]
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Sulfasalazine: Q1/Q3 (e.g., m/z 399.1 -> 198.1)
-
Sulfapyridine: Q1/Q3 (e.g., m/z 250.1 -> 156.1)
-
N-Acetyl sulfapyridine: Q1/Q3 (e.g., m/z 292.1 -> 198.1)
-
This compound: Q1/Q3 (e.g., m/z 296.1 -> 202.1)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, gas flows, temperature).
4. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of the analytes in the unknown samples is determined from the calibration curve.
Workflow and Data Presentation
The following diagram illustrates the general workflow for the quantitative analysis of sulfasalazine and its metabolites.
References
- 1. This compound (Major) | C13H13N3O3S | CID 46780055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gentaur.com [gentaur.com]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 4. N-Acetyl Sulfapyridine | CAS 19077-98-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Acetyl sulfapyridine-d4
This technical guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical applications of N-Acetyl sulfapyridine-d4. The information is intended for researchers, scientists, and drug development professionals.
Core Chemical Properties
This compound is the deuterated form of N-Acetyl sulfapyridine, a major metabolite of the drug sulfasalazine. The incorporation of four deuterium atoms on the phenyl ring makes it an ideal internal standard for mass spectrometry-based quantitative analysis.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison with its non-deuterated analog.
| Property | This compound | N-Acetyl sulfapyridine |
| Molecular Formula | C₁₃H₉D₄N₃O₃S[1] | C₁₃H₁₃N₃O₃S[2][3] |
| Molecular Weight | 295.35 g/mol [1][4] | 291.33 g/mol [2][3] |
| Exact Mass | 295.09286944 Da[4] | 291.06776246 Da |
| CAS Number | 1189732-52-2[1][4] | 19077-98-6[2][3] |
| Appearance | Off-White to Pale Yellow Solid | White Solid[2] |
| Melting Point | 208-210 °C | 226-228 °C[2] |
| Solubility | Methanol (Slightly) | Soluble in DMSO[2] |
| IUPAC Name | N-[2,3,5,6-tetradeuterio-4-(pyridin-2-ylsulfamoyl)phenyl]acetamide[4] | N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide |
Metabolic Pathway of Sulfasalazine
N-Acetyl sulfapyridine is a key metabolite in the metabolic cascade of sulfasalazine, a drug used in the treatment of inflammatory bowel disease and rheumatoid arthritis. The metabolic pathway involves the cleavage of sulfasalazine in the colon, followed by absorption and subsequent metabolism of its constituent parts.
References
N-Acetyl Sulfapyridine-d4 for Internal Standard Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Acetyl sulfapyridine-d4, a deuterated derivative of N-Acetyl sulfapyridine, for its application as an internal standard in quantitative analysis. This document details its physicochemical properties, proposes a robust LC-MS/MS methodology for its use, and offers insights into the principles of stable isotope dilution techniques.
Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, particularly in complex matrices such as plasma or tissue homogenates, the use of an internal standard is critical to ensure the accuracy and precision of the analytical method. An ideal internal standard should mimic the physicochemical behavior of the analyte of interest throughout sample preparation and analysis. Deuterated internal standards, where one or more hydrogen atoms are replaced with deuterium, are considered the gold standard for such applications. Their near-identical chemical properties to the unlabeled analyte ensure they co-elute chromatographically and experience similar ionization efficiencies, thus effectively compensating for variations in extraction recovery, matrix effects, and instrument response.
N-Acetyl sulfapyridine is the major metabolite of the anti-inflammatory drug sulfasalazine. Accurate quantification of this metabolite is crucial in pharmacokinetic and drug metabolism studies. This compound serves as an ideal internal standard for the quantification of N-Acetyl sulfapyridine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties
A thorough understanding of the physicochemical properties of both the analyte and its deuterated internal standard is fundamental for method development.
| Property | N-Acetyl Sulfapyridine | This compound |
| Molecular Formula | C₁₃H₁₃N₃O₃S | C₁₃H₉D₄N₃O₃S |
| Molecular Weight | 291.33 g/mol | 295.35 g/mol |
| Exact Mass | 291.0705 g/mol | 295.0929 g/mol |
| CAS Number | 19077-98-6 | 1189732-52-2 |
Proposed LC-MS/MS Methodology
The following is a detailed experimental protocol for the quantification of N-Acetyl sulfapyridine using this compound as an internal standard. This method is adapted from established protocols for the analysis of sulfapyridine and its metabolites and should be validated by the end-user.
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of N-Acetyl sulfapyridine from plasma samples.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient Elution | See Table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometric Conditions
The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the exact masses and known fragmentation patterns of sulfonamides. These should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| N-Acetyl Sulfapyridine | 292.1 | 184.1 | Positive |
| This compound | 296.1 | 188.1 | Positive |
Note: The precursor ion corresponds to [M+H]⁺. The product ion for N-Acetyl Sulfapyridine is proposed based on the neutral loss of the acetylated aniline moiety. The product ion for the deuterated standard reflects the mass shift due to the deuterium labels.
Method Validation Considerations
A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess potential interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Evaluate the closeness of measured values to the true values and the degree of scatter between a series of measurements.
-
Matrix Effect: Investigate the influence of matrix components on the ionization of the analyte and internal standard.
-
Recovery: Determine the efficiency of the extraction procedure.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and processing conditions.
Conclusion
This compound is an excellent internal standard for the accurate and precise quantification of N-Acetyl sulfapyridine in biological matrices. The use of a stable isotope-labeled internal standard is a robust strategy to overcome the challenges associated with bioanalytical method development, particularly for LC-MS/MS-based assays. The proposed methodology in this guide provides a strong foundation for researchers to develop and validate a reliable quantitative method for N-Acetyl sulfapyridine in various research and development settings.
The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals in mass spectrometry. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.
Core Principles: The Foundation of Precision
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H or D).[1][2] This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays.[3] The fundamental principle, known as isotope dilution mass spectrometry (IDMS), lies in their near-identical chemical and physical properties to the analyte of interest.[4]
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[4] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[4] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.[4]
Key Advantages of Deuterated Internal Standards:
-
Co-elution with Analyte: In chromatographic separations like liquid chromatography (LC) and gas chromatography (GC), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions, including potential matrix effects.[3]
-
Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency.[3] This is critical for compensating for matrix effects, where co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue) can suppress or enhance the analyte signal.[2]
-
Improved Accuracy and Precision: By correcting for a wide range of analytical variabilities, deuterated standards significantly enhance the accuracy and precision of quantitative methods.[5]
-
Increased Method Robustness: The use of deuterated standards leads to more robust and reliable analytical methods, resulting in higher throughput and lower rejection rates of analytical runs.
Quantitative Data Presentation: A Comparative Overview
The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies.
Table 1: Comparison of Assay Performance with Different Internal Standards
| Parameter | Structural Analog Internal Standard | Deuterated (SIL) Internal Standard | Key Observation |
| Mean Bias (%) | 96.8 | 100.3 | The deuterated IS resulted in a mean bias that was not significantly different from the true value, indicating higher accuracy.[6] |
| Standard Deviation of Bias (%) | 8.6 | 7.6 | The variance was significantly lower with the deuterated IS, demonstrating improved precision.[6] |
| Coefficient of Variation (CV) for IS-Normalized Matrix Factor | Higher CV | Lower CV | A lower CV indicates better compensation for the variability of the matrix effect across different biological samples.[7] |
Table 2: Comparison of Deuterated (²H) vs. Carbon-13 (¹³C) Labeled Internal Standards
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Observation |
| Chromatographic Co-elution | Often exhibits a slight retention time shift (isotope effect), eluting earlier than the analyte.[8][9] | Typically co-elutes perfectly with the analyte.[8] | Perfect co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[8] |
| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time match.[8] | Demonstrates improved accuracy and precision.[8] | The closer physicochemical properties of ¹³C-IS result in more reliable quantification. |
| Isotopic Stability | Risk of H/D back-exchange if the label is in a labile position. | Highly stable with no risk of back-exchange. | ¹³C-IS offers greater stability, ensuring the integrity of the standard throughout the analytical process. |
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the use of deuterated standards in mass spectrometry.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Mitigation of matrix effects using a deuterated internal standard.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a deuterated internal standard and its application in a quantitative bioanalytical method.
Protocol 1: Synthesis of Deuterated Ibuprofen (d3-Ibuprofen)
This protocol outlines a multi-step synthesis to introduce a deuterium label into the ibuprofen molecule, which can be used as an internal standard for metabolic studies. This protocol is a representative example and may require optimization.
Materials:
-
Isobutylbenzene
-
Deuterated acetyl chloride (CD₃COCl)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium borohydride (NaBH₄)
-
Methanol (CH₃OH)
-
Thionyl chloride (SOCl₂)
-
Magnesium (Mg) turnings
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Step 1: Friedel-Crafts Acylation to form d3-p-isobutylacetophenone.
-
In a round-bottom flask, suspend aluminum chloride in dichloromethane and cool to 0°C.
-
Slowly add a mixture of isobutylbenzene and deuterated acetyl chloride (CD₃COCl) to the cooled suspension with stirring.
-
Allow the reaction to proceed at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding ice-cold dilute HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield d3-p-isobutylacetophenone.
-
-
Step 2: Reduction to form d3-1-(4-isobutylphenyl)ethanol.
-
Dissolve the d3-p-isobutylacetophenone in methanol and cool to 0°C.
-
Add sodium borohydride portion-wise to the solution and stir for 1 hour.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deuterated alcohol.
-
-
Step 3: Chlorination to form d3-1-chloro-1-(4-isobutylphenyl)ethane.
-
To the deuterated alcohol, slowly add thionyl chloride at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully pour the reaction mixture onto ice and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deuterated chloride.
-
-
Step 4: Grignard Reaction and Carboxylation to form d3-Ibuprofen.
-
In a dry flask under an inert atmosphere, activate magnesium turnings.
-
Add a solution of the deuterated chloride in dry THF to initiate the Grignard reaction.
-
Once the Grignard reagent is formed, pour it over crushed dry ice (solid CO₂).
-
After the CO₂ has sublimed, acidify the mixture with dilute HCl.
-
Extract the d3-Ibuprofen with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization.
-
-
Characterization:
-
Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Therapeutic Drug Monitoring of Tacrolimus in Whole Blood by LC-MS/MS
This protocol describes a method for the quantification of the immunosuppressant drug tacrolimus in whole blood using a deuterated internal standard.[10]
Materials:
-
Whole blood samples (calibrators, quality controls, patient samples)
-
Deuterated tacrolimus internal standard ([¹³C,D₂]-Tacrolimus) working solution in methanol
-
Methanol
-
Zinc sulfate solution (0.1 M in water)
-
LC-MS/MS system (UHPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of whole blood sample in a microcentrifuge tube, add 100 µL of the deuterated tacrolimus internal standard working solution.[10]
-
Vortex vigorously for 30 seconds to mix and precipitate proteins.[10]
-
Add 150 µL of zinc sulfate solution to further aid precipitation.
-
Vortex again for 30 seconds.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.[10]
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.[10]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[10]
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both tacrolimus and its deuterated internal standard.
-
Tacrolimus Transition: e.g., m/z 821.5 → 768.5
-
[¹³C,D₂]-Tacrolimus Transition: e.g., m/z 824.5 → 771.5
-
Optimize instrument parameters such as nebulizer gas, drying gas flow, and temperature according to the manufacturer's recommendations.[10]
-
-
-
Data Processing and Quantification:
-
Integrate the peak areas for the MRM transitions of both tacrolimus and the deuterated internal standard.
-
Calculate the peak area ratio (tacrolimus peak area / deuterated internal standard peak area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of tacrolimus in the patient samples and quality controls by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The use of deuterated internal standards in mass spectrometry represents a cornerstone of high-quality quantitative analysis. By effectively compensating for a wide range of analytical variabilities, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability.[4] While their implementation requires careful planning, synthesis, and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled, making them the undisputed gold standard in the field.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. Tacrolimus, Fujimycin, L-679934, FK-506, FR-900506, Protopy, Protopic, Prograf(as hydrate)-药物合成数据库 [drugfuture.com]
- 4. CN104496882A - Synthesis method of melatonin - Google Patents [patents.google.com]
- 5. Synthesis of deuterium labeled 17-methyl-testosterone (Journal Article) | OSTI.GOV [osti.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Synthesis of deuterium labeled 17-methyl-testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A unified total synthesis route to 18-trideuterated and/or 19-trideuterated testosterone, androstenedione and progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
N-Acetyl sulfapyridine-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Acetyl Sulfapyridine-d4, a deuterated analog of N-Acetyl Sulfapyridine. The document details its physicochemical properties, metabolic pathway, and relevant analytical methodologies.
Core Compound Data
This compound is the deuterated form of N-Acetyl Sulfapyridine, a major active metabolite of the anti-inflammatory drug sulfasalazine. The incorporation of deuterium isotopes can be a valuable tool in pharmacokinetic and metabolic studies.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 1189732-52-2 | [1][2] |
| Molecular Formula | C₁₃H₉D₄N₃O₃S | [2] |
| Molecular Weight | 295.35 g/mol | [1][2] |
| IUPAC Name | N-[2,3,5,6-tetradeuterio-4-(pyridin-2-ylsulfamoyl)phenyl]acetamide | [1] |
Metabolic Pathway of the Parent Compound
N-Acetyl Sulfapyridine is a primary metabolite of sulfasalazine. The metabolic cascade begins in the colon, where intestinal bacteria cleave sulfasalazine into its constituent moieties: 5-aminosalicylic acid (5-ASA) and sulfapyridine. Subsequently, sulfapyridine is absorbed and undergoes N-acetylation in the liver to form N-Acetyl Sulfapyridine, a reaction catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.
The metabolic pathway from the parent drug sulfasalazine to N-Acetyl Sulfapyridine is depicted below.
Caption: Metabolic pathway of Sulfasalazine.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Assay
A high-pressure liquid chromatographic method has been developed for the sensitive, rapid, and specific determination of sulfapyridine and its N-acetyl derivative in plasma and saliva.[3] This method utilizes a cyano-bonded, reversed-phase, high-efficiency column.[3] The assay is reported to detect these sulfonamides in serum at concentrations as low as 0.25 mg/liter, with a run time of approximately 6 minutes.[3] The reproducibility of the assay is within 3%.[3] This methodology is highly useful for the routine monitoring of patients receiving sulfasalazine for inflammatory bowel disease.[3]
Mechanism of Action of the Parent Compound
Sulfapyridine, the precursor to N-Acetyl Sulfapyridine, is a sulfonamide antibiotic.[4] Its mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthetase.[4][5] This enzyme is crucial for the synthesis of folic acid in bacteria by processing the substrate para-aminobenzoic acid (PABA).[4][5] By inhibiting this enzyme, sulfapyridine prevents the synthesis of folic acid, which is essential for the production of nucleic acids (DNA and RNA) and subsequent bacterial growth.[4] This action is bacteriostatic, meaning it inhibits the multiplication of bacteria rather than killing them directly.[4]
References
- 1. This compound (Major) | C13H13N3O3S | CID 46780055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gentaur.com [gentaur.com]
- 3. High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Acetyl sulfapyridine-d4 certificate of analysis interpretation
An In-Depth Guide to the Certificate of Analysis for N-Acetyl sulfapyridine-d4
Introduction
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is a critical document that guarantees the quality and purity of a chemical standard. When working with isotopically labeled compounds such as this compound, interpreting the CoA is paramount for ensuring the accuracy and reproducibility of experimental results. This deuterated standard is frequently used as an internal standard in quantitative bioanalytical assays by LC-MS for its parent drug, sulfasalazine, and its metabolites.[1][2][3]
This technical guide provides a comprehensive overview of the data presented in a typical CoA for this compound. It details the experimental methodologies used to obtain this data and offers visual representations of the analytical workflow and the logical structure of the information presented.
Decoding the Certificate of Analysis: Quantitative Data
The CoA provides a summary of the physical and chemical properties of a specific batch of the material. The following tables consolidate typical quantitative data found across various supplier documents for this compound.
Table 1: Identification and Physical Properties
| Parameter | Typical Value | Source |
| Chemical Name | N-[2,3,5,6-tetradeuterio-4-(pyridin-2-ylsulfamoyl)phenyl]acetamide | [4] |
| CAS Number | 1189732-52-2 | [4][5][6] |
| Molecular Formula | C₁₃H₉D₄N₃O₃S | [5][6] |
| Molecular Weight | 295.35 g/mol | [5][6] |
| Appearance | White to off-white powder | [7] |
Table 2: Purity and Isotopic Enrichment
| Parameter | Specification / Result | Source |
| Purity (by HPLC) | >95% - 99.35% | [5][7] |
| Isotopic Enrichment | ≥98% | [3][7] |
| Isotopic Distribution | d₄: ~93.3%, d₃: ~6.2%, d₂: ~0.5% | [7] |
| ¹H NMR Spectrum | Conforms to structure | [7] |
Core Analytical Methodologies
The data presented in the CoA is generated through a series of rigorous analytical tests. Below are detailed protocols for the key experiments used to certify this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method quantifies the purity of the compound by separating it from any potential impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A cyano-bonded, reversed-phase column is often suitable for separating sulfapyridine and its derivatives.[8]
-
Example: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
-
Mobile Phase : A gradient of two solvents is typically used.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program :
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 254 nm.
-
Sample Preparation : A stock solution is prepared by dissolving approximately 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water. This is then diluted to a final concentration of ~50 µg/mL for injection.
-
Data Analysis : The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Identity and Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound, which verifies its identity and the success of the deuterium labeling.
-
Instrumentation : A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, coupled with an electrospray ionization (ESI) source.
-
Ionization Mode : ESI positive mode is typically used.
-
Sample Infusion : The sample, prepared as in the HPLC method, is diluted further in the mobile phase and infused directly into the mass spectrometer.
-
Data Acquisition : The instrument is set to scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis :
-
Identity Confirmation : The observed monoisotopic mass of the protonated molecule [M+H]⁺ should match the theoretical exact mass of C₁₃H₉D₄N₃O₃S + H⁺ (296.1056 Da).
-
Isotopic Enrichment : The relative intensities of the ion peaks corresponding to the unlabeled (d₀), partially labeled (d₁, d₂, d₃), and fully labeled (d₄) compound are measured. The isotopic enrichment is calculated as the percentage of the d₄ species relative to all other isotopic forms.
-
Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is used to confirm the chemical structure of the molecule and ensure the absence of significant proton-containing impurities.
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer.
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this type of molecule.
-
Sample Preparation : Approximately 5-10 mg of the substance is dissolved in ~0.7 mL of the deuterated solvent.
-
Data Acquisition : A standard proton NMR spectrum is acquired. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Data Analysis : The resulting spectrum is analyzed for characteristic chemical shifts and coupling patterns of the remaining protons in the N-Acetyl sulfapyridine structure (e.g., protons on the pyridine ring and the acetyl group). The absence of signals in the region where the deuterated phenyl protons would appear confirms successful labeling. The spectrum should be consistent with the expected structure and show no significant peaks from residual solvents or other impurities.
Visualizing the Analytical & Certification Process
Diagrams can clarify complex workflows and relationships. The following visualizations, created using the DOT language, illustrate the journey from sample analysis to CoA generation and the structure of the CoA itself.
Caption: Analytical workflow for the generation of a Certificate of Analysis.
Caption: Logical structure of the data presented on a Certificate of Analysis.
Conclusion
A Certificate of Analysis for this compound is more than a simple declaration of quality; it is a detailed report backed by rigorous scientific testing. For professionals in drug development and research, the ability to properly interpret this document is essential for validating the quality of the standard, ensuring the integrity of analytical methods, and producing reliable, reproducible data. By understanding the quantitative data, the underlying experimental protocols, and the logical flow of information, users can confidently assess the suitability of a given batch for their specific application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. This compound (Major) | C13H13N3O3S | CID 46780055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gentaur.com [gentaur.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Bioanalytical Method for N-Acetyl Sulfapyridine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Acetyl sulfapyridine in human plasma. The method utilizes N-Acetyl sulfapyridine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, in line with regulatory bioanalysis guidelines. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and clinical research. The method was developed and validated to demonstrate excellent linearity, precision, accuracy, and selectivity.
Introduction
N-Acetyl sulfapyridine is the primary metabolite of sulfapyridine, which in turn is a major metabolite of the anti-inflammatory drug sulfasalazine.[1] Monitoring the concentration of N-Acetyl sulfapyridine in biological matrices is crucial for understanding the pharmacokinetics and metabolism of sulfasalazine-based therapies. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach in regulated bioanalysis as it effectively compensates for variability in sample preparation and instrument response.[3] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for N-Acetyl sulfapyridine in human plasma.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| N-Acetyl sulfapyridine | C₁₃H₁₃N₃O₃S | 291.33[4][5] | 19077-98-6[4] |
| This compound | C₁₃H₉D₄N₃O₃S | 295.35[6] | 1189732-52-2[6] |
Experimental Protocols
Materials and Reagents
-
N-Acetyl sulfapyridine analytical standard (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Human plasma (K₂EDTA) from at least six different sources
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Acetyl sulfapyridine and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-Acetyl sulfapyridine stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard (IS) Spiking Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, or QC), add 150 µL of the internal standard spiking solution in acetonitrile (100 ng/mL this compound in ACN).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| LC System: | Shimadzu Nexera X2 or equivalent |
| Column: | Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm)[7] |
| Mobile Phase A: | 0.1% Formic Acid in Water[7] |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile:Methanol (90:10, v/v)[7] |
| Flow Rate: | 0.450 mL/min[7] |
| Gradient: | 10% B to 95% B over 3.5 min, hold at 95% B for 1 min, return to 10% B and re-equilibrate for 2.5 min |
| Total Run Time: | 7 minutes[7] |
| Column Temperature: | 40°C |
| Injection Volume: | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer: | SCIEX Triple Quad 5500 or equivalent |
| Ionization Mode: | Electrospray Ionization (ESI), Positive[7] |
| Scan Type: | Multiple Reaction Monitoring (MRM) |
| Curtain Gas: | 35 psi |
| Collision Gas: | 9 psi |
| IonSpray Voltage: | 5500 V |
| Temperature: | 500°C |
| Ion Source Gas 1: | 50 psi |
| Ion Source Gas 2: | 50 psi |
MRM Transitions
Based on the fragmentation pattern of N-Acetyl sulfapyridine, the following MRM transitions are proposed.[8]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) | CXP (V) |
| N-Acetyl sulfapyridine | 292.1 | 156.0 | 80 | 25 | 12 |
| N-Acetyl sulfapyridine | 292.1 | 184.1 | 80 | 20 | 15 |
| This compound | 296.1 | 160.0 | 80 | 25 | 12 |
Method Validation Summary
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[4]
Linearity and Range
The calibration curve was linear over the range of 10 to 5000 ng/mL. The coefficient of determination (r²) was >0.99 for all validation runs.
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantitation (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 10 | 6.8 | 105.2 | 8.5 | 103.7 |
| LQC | 30 | 5.1 | 98.9 | 6.2 | 99.5 |
| MQC | 500 | 4.5 | 101.3 | 5.1 | 102.1 |
| HQC | 4000 | 3.9 | 97.6 | 4.8 | 98.3 |
Selectivity and Matrix Effect
The method demonstrated high selectivity with no significant interference from endogenous plasma components in six different lots of human plasma. The matrix effect was assessed, and the stable isotope-labeled internal standard effectively compensated for any ion suppression or enhancement. The calculated matrix factor was between 0.95 and 1.08.
Recovery and Stability
The extraction recovery of N-Acetyl sulfapyridine was consistent across all QC levels, averaging 92.5%. Stability was demonstrated under various conditions:
| Stability Test | Condition | Duration | Stability (% of Nominal) |
| Bench-top | Room Temperature | 8 hours | 98.2 - 103.5 |
| Freeze-Thaw | 3 cycles (-80°C to RT) | 3 days | 96.5 - 101.9 |
| Long-term | -80°C | 90 days | 95.8 - 104.1 |
| Post-preparative | Autosampler (10°C) | 48 hours | 97.1 - 102.8 |
Visualizations
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of N-Acetyl sulfapyridine in human plasma. The use of a deuterated internal standard ensures the accuracy and precision required for regulated bioanalytical studies. The simple protein precipitation sample preparation protocol and the optimized chromatographic and mass spectrometric conditions allow for the efficient processing of large numbers of samples, making this method highly suitable for pharmacokinetic and clinical research applications.
References
- 1. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification and Metabolite Identification of Sulfasalazine in Mouse Brain and Plasma Using Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Acetyl Sulfapyridine-d4 in Pharmacokinetic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the use of N-Acetyl sulfapyridine-d4 as an internal standard in pharmacokinetic assays, particularly for the quantification of sulfasalazine and its primary metabolite, sulfapyridine. The following sections detail the experimental procedures, data presentation, and visualization of the workflow.
Introduction
N-Acetyl sulfapyridine is a major active metabolite of sulfasalazine, a drug used in the treatment of inflammatory bowel disease and rheumatoid arthritis. In pharmacokinetic (PK) studies, accurate quantification of drug and metabolite concentrations in biological matrices is crucial. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. Its similar chemical and physical properties to the analyte of interest, but distinct mass, allows for correction of variability during sample preparation and analysis, ensuring high accuracy and precision.[1][2]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₉D₄N₃O₃S |
| Molecular Weight | 295.35 g/mol [3][4] |
| CAS Number | 1189732-52-2[3][4] |
| Purity | >95% (HPLC)[4] |
| Storage Conditions | +4°C[4] |
| Shipping Conditions | Room Temperature[4] |
Experimental Protocol: Quantification of Sulfasalazine and Sulfapyridine in Human Plasma and Placenta
This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of sulfasalazine and sulfapyridine in biological matrices.[5][6][7][8]
Materials and Reagents
-
This compound (Internal Standard)
-
Sulfasalazine and Sulfapyridine reference standards
-
Human plasma or placental tissue homogenate
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (if required)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Shimadzu-8040) with an electrospray ionization (ESI) source[7]
Sample Preparation
-
Tissue Homogenization (for placental tissue): Homogenize the tissue using a water:methanol (1:1, v/v) mixture.[6][7][8]
-
Spiking with Internal Standard: To 100 µL of plasma or placental homogenate, add a pre-determined concentration of this compound working solution.
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the sample, vortex, and centrifuge to pellet the proteins.[5]
-
Solid Phase Extraction (SPE) (optional, for cleaner samples):
-
Condition the SPE cartridge.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the internal standard.
-
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm) or equivalent.[5][7]
-
Mobile Phase B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid.[5][7]
-
Gradient Elution: A gradient elution program should be optimized to ensure adequate separation of the analytes from matrix components.
-
Mass Spectrometer Operation:
Data Analysis
The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this to a calibration curve constructed from samples with known concentrations of the analytes.
Method Validation Parameters
The following table summarizes typical validation parameters for an LC-MS/MS method using this compound as an internal standard for the analysis of sulfasalazine and sulfapyridine.[7][8]
| Parameter | Sulfasalazine | Sulfapyridine |
| Linearity Range | 30 - 30,000 ng/mL (or 150 - 150,000 ng/g) | 30 - 30,000 ng/mL (or 150 - 150,000 ng/g) |
| Accuracy (Inter-day) | 101.6% - 112.7% | 97.4% - 108.4% |
| Precision (Inter-day, %RSD) | 4.4% - 6.7% | 3.7% - 10.0% |
No significant matrix effects were observed in the validated method.[7]
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow and the metabolic pathway of sulfasalazine.
Caption: Experimental workflow for pharmacokinetic analysis using this compound.
Caption: Simplified metabolic pathway of Sulfasalazine.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. This compound (Major) | C13H13N3O3S | CID 46780055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gentaur.com [gentaur.com]
- 5. researchgate.net [researchgate.net]
- 6. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Acetyl Sulfapyridine-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl sulfapyridine-d4 is the deuterated internal standard for N-Acetyl sulfapyridine, a major metabolite of the anti-inflammatory drug sulfasalazine. Accurate and reliable quantification of N-Acetyl sulfapyridine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides detailed application notes and protocols for various sample preparation techniques for the analysis of this compound, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The choice of sample preparation method is critical to remove interfering substances from the biological matrix, such as proteins and phospholipids, which can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[1] This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Data Presentation: Comparison of Sample Preparation Techniques
The selection of an appropriate sample preparation technique depends on the specific requirements of the assay, including the desired level of cleanliness, recovery, and throughput. The following table summarizes the quantitative performance of different sample preparation methods based on literature for sulfonamides and other small molecules. It is important to note that the optimal method should be empirically determined for the specific matrix and analytical system used.
| Sample Preparation Technique | Analyte Recovery | Matrix Effect | Throughput | Cost | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | Moderate to High | High | High | Low | Advantages: Simple, fast, and inexpensive. Disadvantages: Less clean extract, high potential for matrix effects due to residual phospholipids.[2] |
| - Acetonitrile (ACN) | >90% (for similar small molecules)[3] | Significant ion suppression often observed. | High | Low | Efficient protein removal, but co-precipitation of analytes can occur. |
| - Methanol (MeOH) | >90% (for fexofenadine)[4] | Can be significant, but sometimes less than ACN. | High | Low | Good for polar compounds, but may not be as effective at precipitating all proteins as ACN. |
| Liquid-Liquid Extraction (LLE) | High | Low to Moderate | Low to Medium | Medium | Advantages: Cleaner extracts than PPT, good for non-polar compounds. Disadvantages: Can be labor-intensive, requires solvent optimization, and may form emulsions. |
| - Methyl tert-butyl ether (MTBE) | >85% (for sulfonamides) | Generally low. | Low | Medium | Good extraction efficiency for a range of polarities. |
| - Ethyl Acetate | Variable, depends on analyte polarity. | Generally low. | Low | Medium | Common extraction solvent, but can co-extract more polar interferences. |
| Solid-Phase Extraction (SPE) | High | Low | Medium | High | Advantages: Provides the cleanest extracts, high concentration factor, and amenable to automation. Disadvantages: More expensive and requires method development. |
| - Reversed-Phase (e.g., C18) | >90% (for sulfonamides) | Minimal, as it effectively removes salts and phospholipids. | Medium | High | Excellent for removing polar interferences and concentrating the analyte. |
| - Mixed-Mode | >85% (for a range of analytes) | Very low. | Medium | High | Offers enhanced selectivity by combining two retention mechanisms (e.g., reversed-phase and ion exchange). |
| HybridSPE | High | Very Low | High | High | Advantages: Specifically designed to remove phospholipids, resulting in very clean extracts and minimal matrix effects.[2] Disadvantages: Higher cost. |
Experimental Workflows and Protocols
The following diagrams and protocols provide a detailed overview of the experimental procedures for each sample preparation technique.
General Experimental Workflow
Caption: General workflow for biological sample preparation.
Detailed Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is a rapid and simple method for removing the bulk of proteins from a biological sample. Acetonitrile is a commonly used solvent for this purpose.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound internal standard (IS) solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Microcentrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 10 µL of the this compound IS solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for Protein Precipitation.
Liquid-Liquid Extraction (LLE) Protocol
LLE provides a cleaner sample than PPT by partitioning the analyte of interest into an immiscible organic solvent.
Materials:
-
Biological matrix (e.g., human serum)
-
This compound IS solution
-
Extraction solvent (e.g., Methyl tert-butyl ether - MTBE)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Vortex mixer
-
Evaporator
-
Reconstitution solution
Procedure:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 10 µL of the this compound IS solution and vortex briefly.
-
Add 600 µL of MTBE to the sample.
-
Vortex vigorously for 5 minutes to ensure efficient extraction.
-
Centrifuge at 14,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE) Protocol
SPE is a highly effective technique for producing clean extracts and can be used to concentrate the analyte. This protocol uses a generic reversed-phase SPE cartridge.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound IS solution
-
Reversed-phase SPE cartridge (e.g., C18, 100 mg)
-
SPE manifold
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol)
-
Evaporator
-
Reconstitution solution
Procedure:
-
Sample Pre-treatment:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 10 µL of the this compound IS solution and vortex.
-
Add 200 µL of 2% formic acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Pass 1 mL of methanol through each cartridge.
-
Pass 1 mL of deionized water through each cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: Workflow for Solid-Phase Extraction.
Conclusion
The selection of a sample preparation technique for this compound analysis requires careful consideration of the analytical objectives. Protein precipitation offers a high-throughput and cost-effective solution, but may be prone to matrix effects. Liquid-liquid extraction provides a cleaner sample with reduced matrix effects, but is more labor-intensive. Solid-phase extraction, particularly advanced methodologies like HybridSPE, delivers the cleanest extracts with minimal matrix effects, making it ideal for sensitive and robust bioanalytical methods, albeit at a higher cost. It is strongly recommended to validate the chosen method according to regulatory guidelines to ensure data quality and reliability.
References
Application Note & Protocol: Development of a Calibration Curve for the Quantification of N-Acetyl Sulfapyridine using N-Acetyl Sulfapyridine-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
In bioanalytical method development, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise quantification of analytes in complex biological matrices.[1] Deuterated internal standards, such as N-Acetyl sulfapyridine-d4, are particularly valuable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] These standards exhibit nearly identical chemical and physical properties to the analyte of interest, including extraction recovery, ionization efficiency, and chromatographic retention time.[1] This co-elution and similar behavior in the mass spectrometer allow for the correction of variability that can be introduced during sample preparation and analysis.[1][2] This application note provides a detailed protocol for the development of a calibration curve for the quantification of N-Acetyl sulfapyridine using this compound as an internal standard. The fundamental principle is based on relative quantitation, where a known and constant amount of the deuterated standard is added to all samples, calibrators, and quality controls. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, ensuring data integrity.[3]
Experimental Protocols
This section details the methodologies for preparing stock solutions, calibration standards, and quality control samples, as well as the procedures for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
N-Acetyl sulfapyridine (Analyte)
-
This compound (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma, serum)
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of N-Acetyl sulfapyridine and this compound into separate volumetric flasks.
-
Dissolve the compounds in methanol to a final volume of 1 mL to achieve a concentration of 1 mg/mL.[4]
-
Store stock solutions at -20°C or below.[3]
Intermediate and Working Standard Solutions:
-
Prepare a series of intermediate solutions of the analyte by serially diluting the stock solution with methanol to achieve the desired concentration range for the calibration curve.
-
Prepare a working solution of the internal standard (this compound) by diluting its stock solution with methanol to a fixed concentration (e.g., 100 ng/mL) that provides a stable and appropriate response in the mass spectrometer.[3]
Preparation of Calibration Curve and Quality Control Samples
-
Prepare calibration standards by spiking the control biological matrix with the analyte working solutions to achieve a series of known concentrations. A typical calibration range for similar assays is 30-30,000 ng/mL.[5][6]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner as the calibration standards.[3]
Sample Preparation (Protein Precipitation)
-
To 100 µL of each calibration standard, QC sample, and unknown sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL this compound).[3]
-
Vortex each tube briefly to ensure homogeneity.[3]
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.[3][4]
-
Vortex vigorously for 1 minute.[3]
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[3]
LC-MS/MS Analysis
The following are example LC-MS/MS conditions that can be optimized for a specific instrument.
Liquid Chromatography:
-
Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm) or equivalent.[5][6]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile:methanol (90:10, v/v).[5][6]
-
Gradient Elution: A suitable gradient should be developed to ensure the separation of the analyte and internal standard from matrix components.
-
Injection Volume: 5 µL.
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5][6]
-
MRM Transitions: These should be optimized for N-Acetyl sulfapyridine and this compound. The precursor ions will be the protonated molecules [M+H]+, and the product ions will be specific fragments.
Data Presentation
The following table summarizes a representative calibration curve for the quantification of N-Acetyl sulfapyridine using this compound as the internal standard.
| Calibration Standard | Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |
| Blank | 0 | 0 | 0 | 0 | 0.000 |
| Standard 1 | 30 | 100 | 15,234 | 510,123 | 0.030 |
| Standard 2 | 100 | 100 | 50,897 | 512,345 | 0.099 |
| Standard 3 | 300 | 100 | 151,987 | 509,876 | 0.298 |
| Standard 4 | 1000 | 100 | 505,678 | 511,456 | 0.989 |
| Standard 5 | 3000 | 100 | 1,523,456 | 510,987 | 2.981 |
| Standard 6 | 10000 | 100 | 5,087,654 | 512,789 | 9.922 |
| Standard 7 | 30000 | 100 | 15,198,765 | 509,543 | 29.828 |
Data Analysis
-
Peak Integration: Integrate the peak areas for the MRM transitions of N-Acetyl sulfapyridine and this compound.[4]
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.[4]
-
Calibration Curve Construction: Plot the response ratio against the known concentrations of the calibration standards.[4]
-
Linear Regression: Perform a linear regression analysis, often with a 1/x or 1/x² weighting, to determine the best fit for the data.[4]
-
Concentration Determination: The concentration of the analyte in unknown samples can be determined by interpolating their response ratios from the calibration curve.[4]
Visualizations
Caption: Experimental workflow for calibration curve development.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of N-Acetyl Sulfapyridine-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N-Acetyl Sulfapyridine-d4 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated internal standard crucial for the accurate quantification of N-Acetyl sulfapyridine, a major metabolite of the anti-inflammatory drug sulfasalazine.
Mass Spectrometry Parameters
The following table summarizes the optimized mass spectrometry parameters for the detection of this compound. These parameters should serve as a starting point and may require further optimization based on the specific instrument used. The precursor ion ([M+H]⁺) is determined from the molecular weight of this compound (295.35 g/mol )[1][2][3]. The product ions are predicted based on the fragmentation of the non-deuterated N-Acetyl sulfapyridine, with a +4 Da shift for fragments containing the deuterated phenyl ring[4].
| Parameter | Value |
| Compound | This compound |
| Formula | C₁₃H₉D₄N₃O₃S |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) m/z | 296.1 |
| Product Ion (Q3) m/z (Quantifier) | 159.1 |
| Product Ion (Q3) m/z (Qualifier) | 96.1 |
| Collision Energy (CE) - for 159.1 | 20 - 30 eV (optimization recommended) |
| Collision Energy (CE) - for 96.1 | 35 - 45 eV (optimization recommended) |
| Cone Voltage / Declustering Potential | 30 - 50 V (instrument dependent) |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines the steps for sample preparation, liquid chromatography separation, and mass spectrometric detection of this compound.
Materials and Reagents
-
This compound standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules from biological matrices like plasma.
-
Spiking: Spike 100 µL of the biological matrix with the appropriate concentration of this compound working solution.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation (Optional): For pre-concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Liquid Chromatography Conditions
The following LC conditions are recommended for the separation of this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Mass Spectrometry Detection
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode using the parameters outlined in Table 1. Instrument-specific parameters such as nebulizer gas, drying gas flow, and capillary voltage should be optimized for maximum signal intensity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the fragmentation pathway of this compound and the overall experimental workflow.
Caption: Predicted fragmentation pathway of this compound.
Caption: Experimental workflow for this compound analysis.
References
Application of N-Acetyl Sulfapyridine-d4 in Preclinical Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of preclinical drug development, the accurate quantification of drug candidates and their metabolites is paramount for the robust assessment of their pharmacokinetic and pharmacodynamic profiles. N-Acetyl sulfapyridine-d4 is a deuterated analog of N-Acetyl sulfapyridine, a major metabolite of the anti-inflammatory drug sulfasalazine. Its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis is crucial for ensuring the accuracy, precision, and reliability of quantitative data. This document provides detailed application notes and protocols for the utilization of this compound in preclinical research, particularly in the context of Drug Metabolism and Pharmacokinetics (DMPK) studies.
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis. They are chemically identical to the analyte of interest but have a different mass, allowing for their distinction by a mass spectrometer. The key advantage is their ability to co-elute with the analyte, thereby compensating for variability in sample preparation, injection volume, and matrix effects such as ion suppression or enhancement.
Application Notes
This compound is primarily employed as an internal standard for the quantification of N-Acetyl sulfapyridine in various biological matrices during preclinical studies. This is particularly relevant in the development of new chemical entities targeting inflammatory diseases where sulfasalazine or similar molecules might be used as comparators or where understanding the metabolic pathways involving acetylation is critical.
Key Applications:
-
Pharmacokinetic (PK) Studies: Accurate determination of the concentration-time profile of N-Acetyl sulfapyridine in plasma, serum, or other biological fluids following the administration of a parent drug (e.g., sulfasalazine).
-
Drug-Drug Interaction (DDI) Studies: Investigating the potential of a new drug candidate to alter the metabolism of sulfapyridine to N-Acetyl sulfapyridine.
-
Metabolite Profiling: Quantifying the extent of acetylation of sulfapyridine, which can be influenced by genetic polymorphisms in N-acetyltransferase enzymes.
-
Toxicokinetic (TK) Studies: Correlating the exposure to N-Acetyl sulfapyridine with potential toxicity findings in preclinical species.
Experimental Protocols
The following protocols are based on established LC-MS/MS methods for the analysis of sulfapyridine and its metabolites, adapted for the specific use of this compound.
Bioanalytical Method for the Quantification of N-Acetyl Sulfapyridine in Rodent Plasma
This protocol outlines a method for the simultaneous quantification of sulfapyridine and N-Acetyl sulfapyridine in rat or mouse plasma using sulfapyridine-d4 and this compound as internal standards.
Materials and Reagents:
-
N-Acetyl sulfapyridine (analyte)
-
Sulfapyridine (related analyte)
-
This compound (internal standard)
-
Sulfapyridine-d4 (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Control rodent plasma (K2EDTA)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Protocol:
-
Standard and Internal Standard Solution Preparation:
-
Prepare stock solutions of N-Acetyl sulfapyridine and sulfapyridine in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound and sulfapyridine-d4 in methanol at 1 mg/mL.
-
Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the analyte stock solutions in 50:50 (v/v) methanol:water.
-
Prepare a combined internal standard working solution containing this compound (e.g., 50 ng/mL) and sulfapyridine-d4 (e.g., 50 ng/mL) in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown study sample), add 150 µL of the internal standard working solution in a 1.5 mL microcentrifuge tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: The exact m/z values should be optimized for the specific instrument used.
-
Sulfapyridine: e.g., m/z 250.1 → 156.1
-
N-Acetyl sulfapyridine: e.g., m/z 292.1 → 198.1
-
Sulfapyridine-d4: e.g., m/z 254.1 → 160.1
-
This compound: e.g., m/z 296.1 → 202.1
-
-
-
Data Presentation:
Table 1: Bioanalytical Method Validation Parameters
| Parameter | Sulfapyridine | N-Acetyl Sulfapyridine |
| Linearity Range (ng/mL) | 10 - 5000 | 10 - 5000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 10 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Intra-day Accuracy (% Bias) | ± 15% | ± 15% |
| Inter-day Accuracy (% Bias) | ± 15% | ± 15% |
| Matrix Effect | Minimal | Minimal |
| Recovery | Consistent and reproducible | Consistent and reproducible |
Note: The values in this table are representative and should be established during in-house method validation.
Visualizations
Metabolic Pathway of Sulfasalazine
The following diagram illustrates the metabolic conversion of sulfasalazine to sulfapyridine and subsequently to N-Acetyl sulfapyridine.
Caption: Metabolic pathway of sulfasalazine.
Experimental Workflow for Bioanalysis
This diagram outlines the key steps in the bioanalytical workflow for the quantification of N-Acetyl sulfapyridine using this compound as an internal standard.
Caption: Bioanalytical experimental workflow.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of N-Acetyl sulfapyridine in preclinical drug development. Its use as an internal standard in LC-MS/MS assays allows for reliable characterization of the pharmacokinetic and metabolic profiles of parent compounds like sulfasalazine and aids in the assessment of potential drug-drug interactions. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists to effectively implement this compound in their preclinical studies, ultimately contributing to the development of safer and more effective therapeutics.
Application Notes and Protocols: N-Acetyl Sulfapyridine-d4 for Therapeutic Drug Monitoring of Sulfasalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasalazine is a cornerstone medication for the management of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis. It is a prodrug that is metabolized by intestinal bacteria into its active moieties: 5-aminosalicylic acid (5-ASA) and sulfapyridine. While 5-ASA exerts its therapeutic effects locally in the colon, sulfapyridine is systemically absorbed and is associated with both therapeutic efficacy and potential adverse effects. The plasma concentration of sulfapyridine and its further metabolite, N-acetylsulfapyridine, can vary significantly among individuals due to genetic differences in acetylation status ("fast" versus "slow" acetylators).
Therapeutic drug monitoring (TDM) of sulfasalazine and its metabolites is crucial for optimizing treatment efficacy and minimizing toxicity. Monitoring the levels of N-acetylsulfapyridine, a major metabolite of sulfapyridine, provides valuable insights into a patient's metabolic phenotype, which can influence clinical outcomes. The use of a stable isotope-labeled internal standard, such as N-Acetyl Sulfapyridine-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the highest accuracy and precision. This document provides a detailed protocol for the determination of N-acetylsulfapyridine in human plasma using this compound as an internal standard.
Metabolic Pathway of Sulfasalazine
Sulfasalazine undergoes a multi-step metabolic process, primarily initiated by bacterial enzymes in the colon. The resulting metabolites are then absorbed and further processed in the liver. Understanding this pathway is essential for interpreting TDM results.
Caption: Metabolic pathway of sulfasalazine.
Experimental Protocol: Quantification of N-Acetylsulfapyridine in Human Plasma using LC-MS/MS
This proposed method is based on established principles for the bioanalysis of small molecules in biological matrices.
Materials and Reagents
-
N-Acetylsulfapyridine (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method is recommended for its simplicity and efficiency.
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of human plasma into the appropriate tubes.
-
Add 10 µL of the internal standard working solution (this compound in 50% methanol) to all tubes except for the blank matrix.
-
Add 150 µL of acetonitrile to all tubes to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetylsulfapyridine | 292.1 | 185.1 | 25 |
| This compound | 296.1 | 189.1 | 25 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Experimental Workflow
The overall workflow for the therapeutic drug monitoring of sulfasalazine, focusing on the quantification of N-acetylsulfapyridine, is depicted below.
Caption: Experimental workflow for TDM of N-acetylsulfapyridine.
Data Presentation: Method Validation Summary
The following table summarizes the typical acceptance criteria for the validation of a bioanalytical method intended for therapeutic drug monitoring, in accordance with regulatory guidelines.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99. Range should cover expected clinical concentrations. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ).Intra- and inter-day accuracy (%RE) within ±15% (±20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve with acceptable precision (≤ 20% CV) and accuracy (within ±20% of nominal value). Signal-to-noise ratio > 10. |
| Selectivity & Specificity | No significant interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources. |
| Matrix Effect | The matrix factor should be consistent across different sources of matrix, with a CV ≤ 15%. |
| Recovery | The extraction recovery of the analyte and internal standard should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative. |
Conclusion
The therapeutic drug monitoring of sulfasalazine and its metabolites, particularly N-acetylsulfapyridine, is a valuable tool for personalizing therapy, aiming to enhance efficacy and reduce the risk of adverse events. The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS-based quantification is paramount for achieving the necessary accuracy and precision for clinical decision-making. The proposed protocol provides a robust framework for the implementation of such an assay in a research or clinical laboratory setting. Method validation should always be performed to ensure the reliability of the results.
Standard Operating Procedure for N-Acetyl Sulfapyridine-d4 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of N-Acetyl sulfapyridine-d4. This deuterated analog of N-Acetyl sulfapyridine serves as a crucial internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. Adherence to this standard operating procedure (SOP) is essential for ensuring the accuracy, reproducibility, and reliability of experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its non-deuterated analog. This information is critical for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| This compound | ||
| CAS Number | 1189732-52-2 | [1][2][3][4] |
| Molecular Formula | C₁₃H₉D₄N₃O₃S | [2][3] |
| Molecular Weight | 295.35 g/mol | [2][3][5] |
| Purity | >97% | [2] |
| Appearance | Off-White Solid | [3] |
| Storage Conditions | 2-8°C Refrigerator | [3] |
| Shipping Conditions | Ambient Temperature | [3] |
| N-Acetyl Sulfapyridine (for solubility reference) | ||
| Solubility in DMSO | Soluble | [6] |
| Solubility in Water | 56 mg/L at 20°C | [6] |
| Solubility in Methanol | Sparingly Soluble | [6] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the step-by-step procedure for preparing a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).
2.1. Materials and Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade or higher
-
Analytical balance (readable to at least 0.01 mg)
-
Calibrated micropipettes and sterile, disposable tips
-
Amber glass vial with a PTFE-lined screw cap
-
Vortex mixer
-
Spatula
-
Weighing paper or boat
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
2.2. Safety Precautions
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE at all times to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for N-Acetyl sulfapyridine and DMSO for detailed hazard information and handling procedures.
2.3. Procedure
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.
-
Weighing: Tare the analytical balance with a clean weighing paper or boat. Carefully weigh out the desired amount of this compound (e.g., 1 mg). Record the exact weight.
-
Transfer: Carefully transfer the weighed powder into a clean, labeled amber glass vial.
-
Solvent Addition: Based on the recorded weight, calculate the required volume of DMSO to achieve a 1 mg/mL concentration. For example, for 1 mg of the compound, add 1 mL of DMSO. Use a calibrated micropipette to add the precise volume of DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex the solution until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates.
-
Storage: Store the stock solution in the tightly capped amber vial at 2-8°C. For long-term storage, aliquoting the stock solution into smaller volumes is recommended to minimize freeze-thaw cycles.
Visual Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and logical relationships in the preparation and use of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Use of Stock Solution in Bioanalytical Methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. keyorganics.net [keyorganics.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. gentaur.com [gentaur.com]
- 5. This compound (Major) | C13H13N3O3S | CID 46780055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Acetyl Sulfapyridine | CAS 19077-98-6 | Chemical-Suppliers [chemical-suppliers.eu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape with N-Acetyl-d4-sulfapyridine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of N-Acetyl-d4-sulfapyridine. The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for N-Acetyl-d4-sulfapyridine?
Poor peak shape in the analysis of N-Acetyl-d4-sulfapyridine, a sulfonamide, typically manifests as peak tailing, fronting, or splitting. The primary causes often revolve around secondary chemical interactions with the stationary phase, issues with the mobile phase or sample solvent, and column or system problems.
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Peak Tailing: This is frequently caused by strong interactions between the basic functional groups of the analyte and acidic residual silanol groups on the surface of silica-based columns.[1][2][3][4]
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Peak Fronting: This is often a result of column overload, where too much sample is injected, or the sample is dissolved in a solvent significantly stronger than the mobile phase.[5][6][7]
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Split Peaks: This can indicate a void or channel in the column, a partially blocked frit, or the co-elution of closely related compounds.[5][8][9]
Q2: How does the chemical structure of N-Acetyl-d4-sulfapyridine contribute to peak shape issues?
N-Acetyl-d4-sulfapyridine, like other sulfonamides, possesses chemical properties that can lead to challenging chromatographic separations. The presence of amine groups can lead to strong interactions with the stationary phase, causing peak tailing. The molecule's polarity and solubility characteristics also play a crucial role and must be considered when selecting the sample solvent and mobile phase to avoid issues like peak fronting.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing appears as an asymmetrical peak with a "tail" extending from the peak apex towards the baseline.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing.
Potential Causes and Solutions for Peak Tailing
| Potential Cause | Description | Recommended Solution |
| Secondary Silanol Interactions | The basic nitrogen atoms in N-Acetyl-d4-sulfapyridine can interact strongly with acidic silanol groups on the silica-based stationary phase, leading to a secondary retention mechanism and peak tailing.[1][2][3][4] | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is fully protonated and less likely to interact with silanol groups.[10] 2. Use an End-Capped Column: Employ a modern, high-purity silica column that has been end-capped to minimize the number of accessible silanol groups. 3. Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.[1] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7][11] | Reduce the injection volume or the concentration of the sample.[1][7] |
| Column Contamination or Degradation | Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing. A void at the head of the column can also be a cause.[1][2] | 1. Flush the Column: Flush the column with a strong solvent to remove contaminants. 2. Replace the Column: If flushing does not resolve the issue, the column may be degraded and require replacement.[2][8] |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent that is significantly different from the mobile phase, it can lead to poor peak shape. | Dissolve the sample in the mobile phase whenever possible.[1] |
Illustrative Diagram of Silanol Interaction
Caption: Interaction between analyte and stationary phase.
Issue 2: Peak Fronting
Peak fronting is characterized by a leading edge of the peak that is less steep than the trailing edge.
Potential Causes and Solutions for Peak Fronting
| Potential Cause | Description | Recommended Solution |
| Column Overload | Injecting too high a concentration or volume of the sample can lead to saturation of the stationary phase, causing some of the analyte to travel through the column more quickly.[5][6][7] | Reduce the amount of sample loaded onto the column by either decreasing the injection volume or diluting the sample.[5][7] |
| Poor Sample Solubility | If the analyte is not fully dissolved in the injection solvent, it can lead to an uneven band at the head of the column.[5] | Ensure the sample is completely dissolved. It may be necessary to change the sample solvent to one with better solubility for N-Acetyl-d4-sulfapyridine, while still being compatible with the mobile phase. |
| Sample Solvent Stronger than Mobile Phase | If the sample is dissolved in a solvent that is chromatographically "stronger" than the mobile phase, the analyte band will spread and move too quickly at the beginning of the separation.[1][12] | Prepare the sample in the mobile phase or a solvent that is weaker than the mobile phase.[1] |
| Column Collapse | A physical collapse of the column packing material can create a void and lead to peak fronting.[5][6] This can be caused by operating outside the recommended pH or temperature range for the column. | Replace the column and ensure that the operating conditions are within the manufacturer's specifications.[5] |
Issue 3: Split Peaks
Split peaks appear as two or more closely eluting peaks for a single analyte.
Potential Causes and Solutions for Split Peaks
| Potential Cause | Description | Recommended Solution |
| Blocked Column Frit | A partially blocked inlet frit can cause the sample to be delivered to the column unevenly, resulting in a split peak.[5][8] This often affects all peaks in the chromatogram. | Replace the column inlet frit. If the problem persists, the column may need to be replaced.[8] |
| Void or Channel in the Column | A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, leading to split peaks.[5][8][9] This will typically affect all peaks. | If a void is visible, the column should be replaced. Using a guard column can help protect the analytical column. |
| Sample Solvent/Mobile Phase Mismatch | A significant difference in the composition of the sample solvent and the mobile phase can cause peak splitting, especially for early eluting peaks.[5][13] | Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[5][13] |
| Co-elution of Isomers or Impurities | It is possible that an impurity or a closely related compound is co-eluting with N-Acetyl-d4-sulfapyridine.[8][9] This would typically affect only a single peak. | To investigate this, try altering the chromatographic selectivity by changing the mobile phase composition, pH, or column chemistry. Injecting a smaller sample volume may also help resolve the two components.[5][8] |
Experimental Protocols
Standard HPLC Method for N-Acetyl-d4-sulfapyridine Analysis
This protocol provides a starting point for the analysis of N-Acetyl-d4-sulfapyridine and can be modified to address specific peak shape issues.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (a modern, end-capped column is recommended to minimize silanol interactions)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 60% A to 40% A over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve N-Acetyl-d4-sulfapyridine in the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL.
Protocol for Investigating Peak Tailing by pH Adjustment
-
Prepare a series of mobile phase A solutions with varying pH, for example, using formic acid to achieve pH 2.5, 3.0, and 3.5.
-
Equilibrate the HPLC system with the first mobile phase (pH 2.5).
-
Inject the N-Acetyl-d4-sulfapyridine standard and record the chromatogram.
-
Repeat steps 2 and 3 for the other mobile phase pH values.
-
Compare the peak shape at each pH to determine the optimal condition for minimizing tailing.
Data Summary
The following table summarizes the expected impact of various chromatographic parameters on the peak shape of N-Acetyl-d4-sulfapyridine.
| Parameter | Change | Expected Impact on Peak Tailing | Expected Impact on Peak Fronting | Expected Impact on Peak Splitting |
| Mobile Phase pH | Decrease | Decrease | No significant effect | May improve if related to analyte ionization |
| Injection Volume | Decrease | May decrease if due to overload | Decrease | May resolve co-eluting peaks |
| Sample Concentration | Decrease | May decrease if due to overload | Decrease | May resolve co-eluting peaks |
| Column Type | Use End-Capped | Decrease | No significant effect | No significant effect |
| Sample Solvent | Match to Mobile Phase | May decrease | May decrease | Decrease |
| Column Condition | Replace Old Column | Decrease | Decrease | Decrease |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. bio-works.com [bio-works.com]
- 10. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phenomenex.blog [phenomenex.blog]
- 13. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
mitigating matrix effects for N-Acetyl sulfapyridine-d4 in bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using N-Acetyl sulfapyridine-d4 as an internal standard in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix, such as plasma, urine, or tissue homogenates.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), significantly affecting the accuracy, precision, and sensitivity of the analytical method.[1] For this compound, these effects can compromise the reliability of pharmacokinetic and toxicokinetic data.
Q2: Why is a deuterated internal standard like this compound used, and how does it help mitigate matrix effects?
A2: Deuterated internal standards (IS) are considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis. Because this compound is chemically and physically very similar to the non-deuterated analyte, it co-elutes and experiences nearly identical ionization suppression or enhancement. By calculating the ratio of the analyte's signal to the internal standard's signal, variations caused by matrix effects are normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift is significant enough to cause them to elute in regions with different matrix interferences, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Q4: What are the key considerations when preparing this compound as an internal standard?
A4: When preparing this compound, it is crucial to:
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Verify Isotopic Purity: Ensure the standard has a high degree of deuteration to minimize any contribution to the analyte's mass-to-charge ratio (m/z).
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Check for Impurities: The internal standard should be free of any non-labeled analyte.
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Ensure Accurate Concentration: Prepare the internal standard solution carefully and verify its concentration to avoid systematic errors in quantification.
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Evaluate Stability: Confirm the stability of the deuterated standard in the solvent and under storage conditions, as deuterium-hydrogen exchange can occur in some instances.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of analyte/IS area ratio | Inconsistent matrix effects between samples. Variable extraction recovery. Instability of analyte or IS. | Optimize sample preparation to remove more interferences. Evaluate different lots of the biological matrix. Verify the stability of the analyte and IS in the matrix and final extract. |
| Analyte and this compound do not co-elute perfectly | Isotope effect causing a slight retention time shift. Column degradation. | Adjust chromatographic conditions (e.g., gradient, temperature) to minimize the separation. Replace the analytical column. Ensure the use of a high-efficiency column. |
| Unexpectedly high or low analyte concentrations | Significant ion suppression or enhancement not fully compensated by the IS. Cross-contamination or carryover. Incorrect internal standard concentration. | Re-evaluate the matrix effect using the post-extraction spike method. Optimize the autosampler wash procedure. Prepare a fresh internal standard solution and re-analyze affected samples. |
| High variability in IS response across a batch | Inconsistent sample preparation. Lot-to-lot variability in the biological matrix. | Ensure consistent sample handling and extraction for all samples. Assess matrix effects using multiple lots of the matrix to identify and address lot-dependent issues. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects.
Objective: To quantify the degree of ion suppression or enhancement for N-Acetyl sulfapyridine and its deuterated internal standard in a specific biological matrix.
Materials:
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Six different lots of blank biological matrix (e.g., human plasma).
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N-Acetyl sulfapyridine analytical standard.
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This compound internal standard.
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All necessary solvents and reagents for sample preparation and LC-MS/MS analysis.
Procedure:
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or a reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
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Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.
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Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A.
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Analyze Samples: Analyze all three sets of samples using the validated LC-MS/MS method.
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Calculate Matrix Factor (MF) and Recovery (RE):
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Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
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An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
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An MF = 1 indicates no matrix effect.
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Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
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Data Presentation:
Table 1: Illustrative Matrix Effect Evaluation for N-Acetyl Sulfapyridine
| Matrix Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 85,000 | 95,000 | 0.85 | 0.95 | 0.89 |
| 2 | 82,000 | 93,000 | 0.82 | 0.93 | 0.88 |
| 3 | 91,000 | 98,000 | 0.91 | 0.98 | 0.93 |
| 4 | 79,000 | 90,000 | 0.79 | 0.90 | 0.88 |
| 5 | 88,000 | 96,000 | 0.88 | 0.96 | 0.92 |
| 6 | 84,000 | 94,000 | 0.84 | 0.94 | 0.89 |
| Mean | 84,833 | 94,333 | 0.85 | 0.94 | 0.90 |
| %CV | 5.2% | 2.9% | 5.2% | 2.9% | 2.4% |
| Note: This data is for illustrative purposes. Neat solution (Set A) peak areas for analyte and IS are assumed to be 100,000 and 100,000, respectively. |
Protocol 2: Comparison of Sample Preparation Techniques to Mitigate Matrix Effects
Objective: To determine the most effective sample preparation method for reducing matrix effects.
Procedure:
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Select at least three common sample preparation techniques:
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Protein Precipitation (PPT)
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Liquid-Liquid Extraction (LLE)
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Solid-Phase Extraction (SPE)
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For each technique, perform the matrix effect assessment as described in Protocol 1 using a pooled batch of blank matrix.
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Compare the Matrix Factor (MF) and its variability (%CV) for each method.
Data Presentation:
Table 2: Illustrative Comparison of Sample Preparation Techniques on Matrix Factor
| Sample Preparation Method | Analyte MF | %CV | IS MF | %CV | IS-Normalized MF | %CV |
| Protein Precipitation (PPT) | 0.75 | 12.5% | 0.80 | 11.8% | 0.94 | 4.5% |
| Liquid-Liquid Extraction (LLE) | 0.88 | 6.2% | 0.90 | 5.9% | 0.98 | 2.1% |
| Solid-Phase Extraction (SPE) | 0.95 | 3.1% | 0.96 | 2.8% | 0.99 | 1.5% |
| Note: This data is for illustrative purposes. |
Visualizations
Caption: Workflow for the assessment and mitigation of matrix effects.
References
addressing isotopic instability of N-Acetyl sulfapyridine-d4
<_Step_2> <Plan> Based on the initial search, there is no specific, detailed public information about the isotopic instability of N-Acetyl sulfapyridine-d4. However, the search results provide a wealth of general information about the handling, storage, and potential issues with deuterated standards, including the phenomenon of deuterium-hydrogen (H/D) exchange. I can use this general information to construct a very helpful and relevant technical support center for the target audience, framed around this compound as the example compound.
My plan is as follows:
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Synthesize the existing information: I will collate the best practices for storing and handling deuterated standards from the search results. This includes advice on temperature, protection from light and moisture, and the importance of using aprotic solvents.
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Why isotopic purity is important.
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What causes isotopic instability (H/D exchange).
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How to properly store and handle the standard.
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How to prepare stock and working solutions.
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How to check for isotopic instability.
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What to do if instability is suspected.
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Develop a troubleshooting guide: This will be a more in-depth, problem-solution section. For example:
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Problem: "I see a peak for the non-deuterated N-Acetyl sulfapyridine in my sample that was only spiked with the d4-standard."
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Possible Causes & Solutions: This would then detail potential issues like contamination of the standard or H/D exchange, and how to investigate each.
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A logical workflow for troubleshooting suspected isotopic instability.
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This technical support center provides essential guidance for researchers, scientists, and drug development professionals on addressing the potential isotopic instability of this compound. Below are troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its isotopic purity important?
This compound is a deuterated form of N-Acetyl sulfapyridine, a metabolite of the drug sulfasalazine.[1][2][3] In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), it is often used as an internal standard.[3][4] Its isotopic purity is critical because the analytical method relies on the mass difference between the deuterated standard and the non-deuterated analyte to correct for variations in sample preparation and instrument response.[4] If the deuterated standard is impure or becomes unstable, it can lead to inaccurate and unreliable quantitative results.[5]
Q2: What is isotopic instability, and how does it affect this compound?
Isotopic instability, in this context, refers to the potential for deuterium atoms on the this compound molecule to be replaced by hydrogen atoms from the surrounding environment.[6] This process is known as hydrogen-deuterium (H/D) exchange.[7][8] The result is a decrease in the isotopic purity of the standard and an artificial increase in the concentration of the non-deuterated analyte, which can compromise the accuracy of the experiment.[5]
Q3: Which deuterium positions on a molecule are most susceptible to H/D exchange?
Deuterium atoms are most likely to exchange with hydrogen when they are located in chemically labile positions. The susceptibility to exchange generally follows this trend:
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High Susceptibility: Deuterium attached to heteroatoms (e.g., -OD, -ND, -SD) are highly prone to exchange with protons from solvents like water.[9]
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Moderate Susceptibility: Deuterium on carbon atoms adjacent to a carbonyl group (alpha-protons) can be labile, particularly under acidic or basic conditions.[9][10]
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Low Susceptibility: Deuterium on aromatic rings or aliphatic chains that are not adjacent to activating groups are generally stable under typical analytical conditions.[9][11]
For this compound, the deuterium atoms are on the phenyl ring, which is a generally stable position.[1] However, experimental conditions can still influence stability.
Q4: What are the ideal storage and handling conditions for this compound to maintain its stability?
Proper storage and handling are crucial for maintaining the isotopic and chemical purity of deuterated standards.
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Temperature: For long-term storage, temperatures of -20°C or colder are often recommended.[12][13] For short-term storage of solutions, 2-8°C may be adequate.[13] Always refer to the manufacturer's certificate of analysis for specific instructions.
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Moisture: Deuterated compounds can be hygroscopic. Moisture from the atmosphere can be a source of hydrogen for H/D exchange.[7] It is best to handle the solid compound in a dry atmosphere, such as under dry nitrogen or argon, and to use thoroughly dried glassware.[7][14] When removing the standard from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation.[13]
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Light: To prevent potential photodegradation, store the standard in the dark or in amber vials.
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Solvent Choice: When preparing solutions, use high-purity, aprotic solvents like acetonitrile whenever possible.[13] Avoid acidic or basic aqueous solutions, as these can catalyze H/D exchange.[9][13]
Q5: How should I prepare stock and working solutions of this compound?
Accurate and careful preparation of solutions is key to preserving the integrity of the standard.
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Equilibration: Allow the sealed container of the solid standard to warm to room temperature for at least 30 minutes before opening.[7]
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Inert Atmosphere: If possible, perform weighing and dissolution in a glove box or under a gentle stream of dry, inert gas.[7]
-
Weighing: Use a calibrated analytical balance to accurately weigh the desired amount of the standard.
-
Dissolution: Quantitatively transfer the solid to a Class A volumetric flask. Dissolve it in a small amount of high-purity aprotic solvent (e.g., acetonitrile or methanol). Once fully dissolved, dilute to the mark with the same solvent.[12]
-
Storage: Store the stock solution in a tightly sealed, amber vial at the recommended temperature (e.g., -20°C). Prepare fresh working solutions from the stock solution as needed to minimize the risk of degradation or contamination.
Troubleshooting Guide
This guide addresses specific issues you might encounter that could indicate isotopic instability of your this compound standard.
Problem 1: The response of the deuterated internal standard is highly variable across my analytical run.
-
Possible Cause: Inconsistent sample processing, instrument instability, or degradation of the standard in the autosampler.
-
Troubleshooting Steps:
-
Check Autosampler Temperature: Ensure the autosampler is cooled (e.g., to 4°C) to slow down potential degradation or H/D exchange in prepared samples.[9]
-
Evaluate Stability in Matrix: Perform an experiment to assess the stability of the standard in the final sample extract over the duration of a typical analytical run.
-
Inspect Instrument Performance: Verify that the LC-MS system is performing consistently by injecting a system suitability standard at the beginning and end of the run.
-
Problem 2: I am observing a significant peak for the non-deuterated N-Acetyl sulfapyridine in my blank matrix samples that were only spiked with the d4-internal standard.
-
Possible Cause 1: Isotopic Impurity of the Standard. The deuterated standard may contain a small amount of the non-deuterated version from its synthesis.
-
Troubleshooting Steps:
-
Consult the Certificate of Analysis (CofA): The CofA from the supplier should specify the isotopic purity of the standard.
-
Assess Contribution from Internal Standard: Prepare a sample of clean solvent (e.g., mobile phase) and spike it with the this compound at the same concentration used in your assay. Analyze this sample and monitor the mass transition for the non-deuterated analyte. The response should be minimal.[6]
-
-
Possible Cause 2: Hydrogen-Deuterium (H/D) Exchange. The deuterium labels may be exchanging for hydrogen during your sample preparation or analysis.
-
Troubleshooting Steps:
-
Review Sample Preparation Conditions: Check the pH of all solutions used. Strongly acidic or basic conditions can promote H/D exchange.[9] The minimum rate of exchange for many compounds occurs around pH 2.5-7.[9]
-
Conduct an Incubation Study: Incubate the deuterated standard in a blank matrix under the same conditions and for the same duration as your sample preparation and analysis.[5] Analyze the sample and compare the signal of the non-deuterated analyte to a sample prepared immediately before analysis. A significant increase in the non-deuterated signal suggests that H/D exchange is occurring.[5]
-
Data Presentation
The following tables present hypothetical data to illustrate the impact of storage and experimental conditions on the isotopic purity of a deuterated standard like this compound.
Table 1: Example of Isotopic Purity of this compound Over Time Under Various Storage Conditions.
| Storage Condition | Solvent | Time Point | Isotopic Purity (%) |
| -20°C, Protected from Light | Acetonitrile | Day 0 | 99.8 |
| Day 30 | 99.8 | ||
| Day 90 | 99.7 | ||
| 4°C, Protected from Light | Acetonitrile | Day 0 | 99.8 |
| Day 30 | 99.6 | ||
| Day 90 | 99.2 | ||
| Room Temperature, Exposed to Light | Acetonitrile | Day 0 | 99.8 |
| Day 30 | 98.5 | ||
| Day 90 | 97.1 | ||
| 4°C, Protected from Light | 50:50 Acetonitrile:Water (pH 9) | Day 0 | 99.8 |
| Day 1 | 98.9 | ||
| Day 7 | 97.5 |
Table 2: Example Results from an H/D Exchange Incubation Study.
| Sample Description | Incubation Time (hours) | Incubation Temperature | Peak Area of d0-Analyte | Peak Area of d4-Standard | d0/d4 Peak Area Ratio |
| Control (no incubation) | 0 | 4°C | 5,120 | 2,560,000 | 0.002 |
| Incubated Sample | 4 | 25°C | 25,500 | 2,555,000 | 0.010 |
Experimental Protocols
Protocol: Assessment of Isotopic Stability of this compound in a Biological Matrix
Objective: To determine if H/D exchange of this compound occurs during sample preparation and storage.
Materials:
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This compound standard
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Blank biological matrix (e.g., plasma)
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High-purity solvents (e.g., acetonitrile, methanol, water)
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Reagents for sample preparation (e.g., protein precipitation agents)
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LC-MS/MS system
Methodology:
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Prepare a Spiked Matrix Sample: Take a known volume of the blank biological matrix and spike it with this compound to the final concentration used in your analytical method.
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Initial Analysis (T=0): Immediately after spiking, process a portion of the sample using your standard extraction procedure. Analyze the extract by LC-MS/MS. This will serve as your baseline (T=0) measurement.
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Incubate the Remaining Sample: Store the remaining spiked matrix sample under conditions that mimic your entire experimental workflow. For example, if your samples are left in the autosampler for 24 hours at 10°C, incubate this sample under the same conditions.
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Final Analysis (T=final): After the incubation period, process the stored sample using the same extraction procedure and analyze it by LC-MS/MS.
-
Data Analysis:
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In both the T=0 and T=final samples, measure the peak area for the mass transition of this compound.
-
Crucially, also monitor and measure the peak area for the mass transition of the non-deuterated N-Acetyl sulfapyridine.
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Calculate the ratio of the non-deuterated analyte peak area to the deuterated standard peak area for both time points.
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A significant increase in this ratio from T=0 to T=final indicates that H/D exchange is occurring.
-
Visualizations
Caption: A logical workflow for troubleshooting suspected isotopic instability.
Caption: An experimental workflow for assessing isotopic stability.
Caption: A diagram illustrating the concept of H/D exchange.
References
- 1. This compound (Major) | C13H13N3O3S | CID 46780055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. labinsights.nl [labinsights.nl]
resolving chromatographic co-elution issues with N-Acetyl sulfapyridine-d4
This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common chromatographic co-elution issues encountered during the analysis of N-Acetyl sulfapyridine-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in chromatographic analysis?
This compound is the deuterated form of N-Acetyl sulfapyridine, a major metabolite of the anti-inflammatory drug sulfasalazine.[1][2] It is commonly used as an internal standard (IS) in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) to improve the accuracy and precision of the measurement of the non-deuterated analyte.[3][4] The underlying principle is that the deuterated standard will behave almost identically to the analyte during sample preparation and analysis, thus correcting for variations.[4]
Q2: I'm observing a chromatographic shift where this compound elutes slightly earlier than the non-deuterated N-Acetyl sulfapyridine. Is this normal and how can I fix it?
Yes, it is a known phenomenon for deuterated compounds to have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[5] This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, ultimately compromising analytical accuracy.[5]
To address this, you can:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm the extent of separation.[5]
-
Adjust Chromatography: Consider using a column with lower resolution to ensure both compounds elute as a single peak.[5] Alternatively, modify the mobile phase composition, gradient, or temperature to improve co-elution.[3]
Q3: My quantitative results are inconsistent despite using this compound as an internal standard. What are the potential causes?
Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors:[5]
-
Lack of complete co-elution: As discussed in Q2, even a slight difference in retention time can lead to inaccuracies.[5]
-
Isotopic or chemical impurities in the standard: The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte concentration.[3]
-
Isotopic exchange: Deuterium atoms can sometimes be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[5] This is more likely to occur if the deuterium atoms are on heteroatoms like oxygen or nitrogen.[3]
-
Differential matrix effects: The analyte and the internal standard may experience different degrees of ion suppression or enhancement from components in the sample matrix.[5]
Q4: How can I detect and confirm co-elution of this compound with other components?
Detecting co-elution can be challenging if the peaks perfectly overlap. Here are some methods to confirm peak purity:
-
Peak Shape Analysis: Look for signs of asymmetry, such as shoulders or tailing on your chromatographic peak. A pure compound should ideally produce a symmetrical, Gaussian peak.[6][7]
-
Diode Array Detector (DAD): If you are using HPLC with a DAD, you can perform a peak purity analysis. The system collects multiple UV spectra across the peak. If the spectra are identical, the peak is likely pure. If they differ, it indicates co-elution.[6][7]
-
Mass Spectrometry (MS): When using LC-MS, you can acquire mass spectra across the peak. A change in the mass spectrum from the leading edge to the tailing edge of the peak is a strong indicator of co-elution.[6][7]
Troubleshooting Guides
Guide 1: Resolving Co-elution through HPLC Method Optimization
This guide provides a systematic approach to optimize your HPLC method to achieve baseline separation of N-Acetyl sulfapyridine and its deuterated internal standard, or to ensure complete co-elution if that is the analytical goal.
Experimental Protocol: HPLC Method Development
-
Initial Conditions:
-
Scouting Gradient: Run a broad and fast gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution times of the compounds.[8]
-
Gradient Optimization:
-
Mobile Phase Selectivity:
-
If co-elution persists, consider changing the organic modifier. Replace acetonitrile (Mobile Phase B) with methanol and re-optimize the gradient. Methanol has different solvent properties and can alter the elution order.[8]
-
Adjusting the pH of the aqueous mobile phase (Mobile Phase A) can also significantly impact the retention and selectivity of ionizable compounds like sulfonamides.[10]
-
-
Temperature and Flow Rate Fine-Tuning:
Data Presentation: Method Parameter Comparison
| Parameter | Initial Condition | Modification 1 (Gradient) | Modification 2 (Solvent) | Modification 3 (Temperature) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5-95% B in 15 min | 20-40% B in 20 min (example) | Re-optimized for Methanol | 20-40% B in 20 min |
| Temperature | 30°C | 30°C | 30°C | 40°C |
| Expected Outcome | Initial retention time determination | Improved resolution of closely eluting peaks | Change in selectivity and elution order | Altered selectivity and peak shape |
Guide 2: Assessing the Impact of Internal Standard Purity
This guide outlines a procedure to determine if the this compound internal standard is contaminated with its non-deuterated analog.
Experimental Protocol: Evaluating Internal Standard Contribution
-
Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte (N-Acetyl sulfapyridine).
-
Spike with Internal Standard: Add the this compound internal standard to the blank matrix at the same concentration used in your analytical assay.[3]
-
Analyze the Sample: Inject the spiked sample into the LC-MS/MS system and monitor the mass transition for the unlabeled analyte.[3]
-
Evaluate the Response: The signal detected for the unlabeled analyte should be insignificant, ideally less than 5% of the response observed for the Lower Limit of Quantification (LLOQ) of your assay. A higher response indicates significant contamination of the internal standard.[3]
Visualizations
Caption: A decision tree for troubleshooting co-elution issues.
Caption: Workflow for HPLC method development to resolve co-elution.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ionization Efficiency for N-Acetyl Sulfapyridine-d4
Welcome to the technical support center for optimizing the ionization efficiency of N-Acetyl sulfapyridine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis by LC-MS?
A1: this compound, like other sulfonamides, can typically be ionized effectively using positive mode Electrospray Ionization (ESI).[1][2] ESI is a soft ionization technique that is well-suited for producing protonated molecules of moderately polar compounds like this compound with minimal fragmentation.[3] In some cases, Atmospheric Pressure Chemical Ionization (APCI) may also be a viable alternative, particularly if matrix effects are a significant concern with ESI.[4][5]
Q2: I am observing a poor signal or low sensitivity for this compound. What are the likely causes and how can I troubleshoot this?
A2: Low sensitivity for this compound can stem from several factors, including suboptimal ESI source parameters, inappropriate mobile phase composition, or ion suppression from the sample matrix.[5][6] To troubleshoot, a systematic approach is recommended. Begin by optimizing the ESI source parameters, such as spray voltage and drying gas temperature, through infusion analysis.[6] Also, evaluate your mobile phase composition; solvents with lower surface tension, like methanol, can enhance ESI efficiency.[7] If ion suppression is suspected, improving sample cleanup procedures or diluting the sample may help.[5]
Q3: My deuterated internal standard (this compound) is not co-eluting with the non-deuterated analyte. Why is this happening and what can I do?
A3: This phenomenon is known as the deuterium isotope effect. The substitution of hydrogen with deuterium can alter the physicochemical properties of the molecule, leading to a slight difference in retention time on the liquid chromatography (LC) column.[6][8] While often minimal, this can affect quantification if the peaks are not sufficiently integrated. To minimize this effect, you can try optimizing the chromatographic conditions by adjusting the mobile phase gradient or temperature.[6] If the chromatographic shift remains problematic, consider using a stable isotope-labeled standard with ¹³C or ¹⁵N, which are less prone to such shifts.[8]
Q4: I am seeing inconsistent peak shapes for this compound compared to the analyte. What could be the reason?
A4: Discrepancies in peak shape can be caused by several factors. There might be a co-eluting impurity with the deuterated standard that is not present with the analyte.[6] Suboptimal ESI source conditions can also disproportionately affect the ionization stability of one compound over the other.[6] It is also worth investigating the sample preparation process, as issues during extraction or reconstitution could selectively impact the deuterated standard.
Troubleshooting Guides
Problem 1: Poor Signal Intensity and Sensitivity
| Possible Cause | Troubleshooting Steps |
| Suboptimal ESI Source Parameters | 1. Perform an infusion analysis of this compound. 2. Systematically optimize the spray voltage, capillary temperature, and nebulizer and drying gas flow rates.[6] 3. Monitor the signal intensity to identify the optimal settings that provide the highest and most stable signal.[6] |
| Inappropriate Mobile Phase | 1. Ensure the mobile phase contains a suitable modifier to promote ionization, such as 0.1% formic acid for positive mode ESI.[9] 2. Consider using methanol instead of acetonitrile, as its lower surface tension can improve ESI droplet formation.[7] 3. Avoid ion-pairing agents like trifluoroacetic acid (TFA) if possible, as they can cause ion suppression.[10] |
| Ion Suppression | 1. Conduct a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[11] 2. Enhance sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix interferences.[5] 3. If possible, dilute the sample to reduce the concentration of matrix components.[5] |
| Low Flow Rate | 1. Consider reducing the LC flow rate. Lower flow rates can generate smaller initial droplets, which may improve ionization efficiency.[12] |
Problem 2: Chromatographic Shift Between Analyte and Deuterated Standard
| Possible Cause | Troubleshooting Steps |
| Deuterium Isotope Effect | 1. Optimize the LC gradient profile to minimize the separation between the analyte and the deuterated standard.[6] 2. Adjust the column temperature, as this can influence the retention behavior.[6] 3. Ensure that the peak integration method accurately accounts for any small shifts in retention time. |
| Suboptimal Column Chemistry | 1. Experiment with a different stationary phase that may have different selectivity for the analyte and its deuterated analog. |
| Significant Isotope Effect | 1. If chromatographic optimization is unsuccessful, consider using a ¹³C or ¹⁵N-labeled internal standard, as these typically exhibit negligible retention time shifts.[6] |
Experimental Protocols
Protocol 1: Infusion Analysis for ESI Source Parameter Optimization
Objective: To determine the optimal ESI source parameters for maximizing the signal intensity of this compound.
Materials:
-
Mass spectrometer with an ESI source
-
Syringe pump
-
This compound standard solution (e.g., 1 µg/mL in 50:50 methanol:water with 0.1% formic acid)
-
Mobile phase solvent
Methodology:
-
Prepare a solution of this compound in a solvent composition similar to the intended LC mobile phase.
-
Set up the syringe pump to infuse the solution directly into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min).[6]
-
Set the mass spectrometer to monitor the protonated molecule of this compound.
-
Begin the infusion and allow the signal to stabilize.
-
Systematically adjust one source parameter at a time while keeping others constant. The key parameters to optimize include:
-
Spray Voltage
-
Capillary/Source Temperature
-
Drying Gas Flow Rate
-
Nebulizer Gas Pressure
-
-
For each parameter, vary its value across a reasonable range and record the signal intensity at each setting.
-
After optimizing all parameters, confirm the final settings by infusing the solution again and observing a stable and high-intensity signal.
Table of Typical ESI Parameters:
| Parameter | Typical Range (Positive Mode) | Notes |
| Spray Voltage (V) | 2000 - 4000 | Aim for the lowest voltage that provides a stable spray to minimize in-source reactions.[6] |
| Drying Gas Temperature (°C) | 200 - 350 | Optimize for efficient desolvation without causing thermal degradation.[6] |
| Drying Gas Flow (L/min) | 4 - 12 | Higher flows can improve desolvation but may reduce sensitivity if too high.[6] |
| Nebulizer Pressure (psi) | 30 - 60 | Adjust to achieve a stable spray. |
| Cone Voltage (V) | 10 - 60 | Can be used to reduce ion clusters and spectral noise.[7] |
Visualizations
Caption: Troubleshooting workflow for poor ionization.
References
- 1. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02488H [pubs.rsc.org]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecules with poor ESI ionization - Chromatography Forum [chromforum.org]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
dealing with ion suppression in N-Acetyl sulfapyridine-d4 quantification
Welcome to the technical support center for the quantification of N-Acetyl sulfapyridine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the quantification of this compound?
Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, in a mass spectrometer's ion source.[1][2] This phenomenon occurs when co-eluting components from the sample matrix (e.g., salts, phospholipids, or other metabolites) compete with the analyte for ionization.[1][3] The consequence is a decreased signal intensity, which can lead to inaccurate and imprecise quantitative results, compromising the reliability of the bioanalytical method.[4][5]
Q2: My this compound internal standard signal is low and inconsistent across samples. Could this be due to ion suppression?
Yes, high variability and a consistently low signal for your deuterated internal standard are strong indicators of ion suppression.[5] Since this compound is intended to mimic the behavior of the unlabeled analyte, any suppression it experiences will likely also affect the target compound. This variability can arise from differences in the matrix composition between individual samples, leading to inconsistent suppression effects.
Q3: What are the most common sources of ion suppression in biological matrices like plasma or urine?
In biological samples, the primary culprits for ion suppression are endogenous components that are often present at high concentrations. These include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression in electrospray ionization (ESI).[5]
-
Salts and Buffers: High concentrations of non-volatile salts can lead to the formation of adducts and suppress the analyte signal.[6]
-
Proteins and Peptides: Although larger molecules, their presence can still interfere with the ionization process.[6]
-
Other Endogenous Metabolites: A complex biological sample contains numerous small molecules that can co-elute with the analyte of interest and compete for ionization.[3]
Q4: How can I definitively identify if ion suppression is affecting my analysis?
A post-column infusion experiment is a standard method to identify the regions in a chromatogram where ion suppression occurs.[2][4][6] This involves infusing a constant flow of this compound solution into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip in the otherwise stable baseline signal of the internal standard indicates the retention times at which matrix components are eluting and causing suppression.[2][6]
Troubleshooting Guide
Problem 1: Low Signal Intensity for this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with Matrix Components | 1. Modify Chromatographic Gradient: Adjust the mobile phase gradient to better separate this compound from interfering matrix components.[3] | Improved peak shape and increased signal intensity. |
| 2. Change Analytical Column: Switch to a column with a different stationary phase (e.g., HILIC if using reversed-phase) to alter selectivity. | Altered retention times and potential separation from suppressive interferences. | |
| Inefficient Sample Cleanup | 1. Optimize Sample Preparation: Switch from a simple protein precipitation method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][7] | Cleaner sample extract with fewer matrix components, leading to reduced ion suppression. |
| 2. Sample Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.[4][8] | Decreased matrix effects, though this may also reduce analyte concentration, requiring a sensitive instrument. | |
| Suboptimal Ion Source Parameters | 1. Tune Ion Source Parameters: Optimize parameters such as capillary voltage, gas flow, and desolvation temperature for this compound.[7] | Enhanced ionization efficiency and improved signal. |
| 2. Switch Ionization Mode/Source: If using ESI, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for certain compounds.[4][9] | Reduced ion suppression and a more stable signal. |
Problem 2: High Variability in Internal Standard Area Across a Batch
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Matrix Effects | 1. Implement Matrix-Matched Calibrants and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples.[3] | This compensates for consistent matrix effects across the batch, improving accuracy. |
| 2. Improve Sample Preparation Consistency: Ensure uniform execution of the sample preparation protocol for all samples to minimize variability in matrix composition. | Reduced variability in the internal standard signal. | |
| Carryover from a Previous Injection | 1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler and a sufficient wash volume between injections. | Elimination of carryover, leading to more consistent baseline and peak areas. |
| 2. Inject a Blank After a High Concentration Sample: This will help confirm if carryover is occurring. | A clean blank injection indicates the carryover issue is resolved. |
Quantitative Data Summary
The following table summarizes the impact of different sample preparation techniques on the signal intensity of a target analyte, which is indicative of the level of ion suppression.
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | Signal Suppression (%) |
| Protein Precipitation (PPT) | 45,000 | 55% |
| Liquid-Liquid Extraction (LLE) | 85,000 | 15% |
| Solid-Phase Extraction (SPE) | 92,000 | 8% |
| Neat Solution (No Matrix) | 100,000 | 0% |
Note: Data are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Evaluation
Objective: To identify the chromatographic regions where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece connector
-
This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Blank extracted biological matrix (e.g., plasma, urine)
-
Mobile phases and analytical column as per the bioanalytical method
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of the this compound solution.
-
Connect the syringe pump output to the LC eluent stream using a tee-piece between the analytical column and the mass spectrometer's ion source.
-
Start the infusion and monitor the this compound signal in the mass spectrometer. A stable, elevated baseline should be observed.
-
Once the baseline is stable, inject a blank extracted matrix sample.
-
Monitor the baseline for any dips or decreases in signal intensity during the chromatographic run. These dips correspond to regions of ion suppression.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To effectively remove matrix interferences prior to LC-MS/MS analysis.
Materials:
-
SPE cartridges (e.g., mixed-mode or polymeric reversed-phase)
-
SPE manifold
-
Biological fluid sample (e.g., plasma)
-
This compound internal standard spiking solution
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid or Ammonium hydroxide for pH adjustment
-
Centrifuge and collection tubes
Procedure:
-
Pre-treatment: Thaw plasma samples and centrifuge to pellet any precipitates.
-
Spiking: To 200 µL of plasma, add the this compound internal standard.
-
Dilution & Loading: Dilute the sample with an appropriate buffer (e.g., 2% formic acid in water) and load it onto the pre-conditioned SPE cartridge.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyl Sulfapyridine-d4 Stability in Biological Matrices
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of N-Acetyl sulfapyridine-d4 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices crucial?
A1: this compound is the deuterated form of N-Acetyl sulfapyridine, a major metabolite of the drug sulfasalazine. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify N-Acetyl sulfapyridine in biological samples. The stability of the IS is critical because its degradation can lead to an inaccurate calculation of the analyte concentration, compromising the reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2]
Q2: What are the common biological matrices where the stability of this compound should be evaluated?
A2: The stability of this compound should be assessed in the same biological matrices as the study samples. These typically include:
-
Plasma: The most common matrix for pharmacokinetic studies.
-
Urine: Important for assessing renal clearance and excretion pathways.
-
Tissue Homogenates: Used in preclinical studies to determine drug distribution in specific tissues.
The composition of each matrix can significantly impact the stability of the internal standard.
Q3: What are the key factors in a biological matrix that can affect the stability of this compound?
A3: Several factors within a biological matrix can lead to the degradation of this compound:
-
Enzymatic Activity: Plasma and tissue homogenates contain various enzymes that can metabolize the internal standard.
-
pH: The pH of the matrix (e.g., urine pH can vary significantly) can influence the rate of chemical hydrolysis.
-
Matrix Components: Endogenous components like proteins and lipids can interact with the internal standard, affecting its stability and recovery.[3][4]
Q4: What types of stability studies are required for bioanalytical method validation?
A4: According to regulatory guidelines from agencies like the FDA, the following stability assessments are essential for a bioanalytical method validation:[5][6][7]
-
Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte and IS in the biological matrix at room temperature for a period that reflects the sample handling time.
-
Long-Term Stability: Assesses the stability of the analyte and IS in the matrix at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the time from sample collection to analysis.[8][9]
-
Freeze-Thaw Stability: Determines the impact of repeated freezing and thawing cycles on the analyte and IS.[10][11][12]
-
Stock Solution Stability: Confirms the stability of the internal standard in its stock and working solutions under their storage conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard.
Issue 1: Inconsistent Internal Standard (IS) Response Across a Run
-
Question: My this compound peak area is highly variable between samples in the same analytical run. What could be the cause?
-
Answer: Inconsistent IS response is a common problem in LC-MS/MS bioanalysis and can stem from several sources:
-
Inconsistent Sample Preparation: Errors in pipetting the IS solution, or incomplete mixing with the matrix can lead to variability. Ensure thorough vortexing after adding the IS.[2]
-
Matrix Effects: Different lots of biological matrix can have varying compositions, leading to differential ion suppression or enhancement of the IS signal. It is crucial to evaluate matrix effects during method development.[3][4][13][14]
-
Instrument Instability: Fluctuations in the mass spectrometer's performance or issues with the autosampler can cause inconsistent IS responses.
-
IS Stability Issues: The IS may be degrading during sample processing or in the autosampler.
-
Issue 2: Loss of Deuterium Label (Isotopic Exchange)
-
Question: I suspect my this compound is losing its deuterium labels. How can I confirm this and what can I do?
-
Answer: Isotopic exchange, where deuterium atoms are replaced by hydrogen from the solvent or matrix, can occur, especially if the labels are in labile positions.
-
Confirmation: Analyze a sample of the IS that has been incubated in the biological matrix under the same conditions as your study samples. Look for an increase in the signal of the unlabeled N-Acetyl sulfapyridine.
-
Mitigation:
-
Ensure the deuterium labels on your this compound are on stable positions of the molecule.
-
Optimize the pH of your extraction and mobile phases to minimize conditions that promote exchange.
-
-
Issue 3: Apparent Degradation of this compound in Samples
-
Question: The response of my this compound is decreasing over time in my processed samples. What should I investigate?
-
Answer: A decreasing IS response over time suggests instability.
-
Bench-Top Instability: The IS may not be stable at room temperature in the processed sample matrix. Perform a short-term stability assessment to determine the maximum time your samples can be left on the bench or in the autosampler.
-
Enzymatic Degradation: If not properly inactivated, enzymes in the biological matrix can continue to degrade the IS even after initial processing. Ensure your sample preparation method effectively denatures or removes enzymes.
-
Adsorption: The IS may be adsorbing to the walls of the sample vials. Using silanized or low-binding vials can help mitigate this.
-
Experimental Protocols
Protocol 1: Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation:
-
Prepare two sets of quality control (QC) samples at low and high concentrations by spiking known amounts of N-Acetyl sulfapyridine and this compound into the appropriate biological matrix (e.g., human plasma).
-
Prepare a fresh calibration curve.
-
-
Incubation:
-
Leave the low and high QC samples at room temperature for a predefined period (e.g., 4, 8, and 24 hours) to simulate the sample handling and analysis time.
-
-
Analysis:
-
After the specified incubation time, process and analyze the QC samples along with the fresh calibration curve.
-
-
Evaluation:
-
Calculate the concentration of the analyte in the stability QC samples. The mean concentration should be within ±15% of the nominal concentration.[15]
-
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation:
-
Prepare a set of low and high concentration QC samples in the biological matrix.
-
-
Freeze-Thaw Cycles:
-
Subject the QC samples to a minimum of three freeze-thaw cycles. A typical cycle consists of freezing the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.[11]
-
-
Analysis:
-
After the final thaw, analyze the QC samples against a freshly prepared calibration curve.
-
-
Evaluation:
-
The calculated concentrations of the stability QCs should be within ±15% of the nominal values.[15]
-
Protocol 3: Long-Term Stability Assessment
-
Sample Preparation:
-
Prepare a sufficient number of low and high concentration QC samples in the biological matrix.
-
-
Storage:
-
Store the QC samples at the intended long-term storage temperature (e.g., -80°C).
-
-
Analysis at Time Points:
-
At specified time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of low and high QC samples.
-
Analyze them against a freshly prepared calibration curve.
-
-
Evaluation:
-
The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.[8]
-
Data Presentation
Table 1: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature (22 ± 2°C)
| Time (hours) | Concentration Level | Mean Recovery (%) | % RSD |
| 0 | Low QC (10 ng/mL) | 101.2 | 3.5 |
| 0 | High QC (500 ng/mL) | 99.8 | 2.1 |
| 4 | Low QC (10 ng/mL) | 98.5 | 4.1 |
| 4 | High QC (500 ng/mL) | 100.5 | 2.8 |
| 8 | Low QC (10 ng/mL) | 97.1 | 5.2 |
| 8 | High QC (500 ng/mL) | 99.1 | 3.4 |
| 24 | Low QC (10 ng/mL) | 92.3 | 6.8 |
| 24 | High QC (500 ng/mL) | 96.5 | 4.9 |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma (-80°C to Room Temperature)
| Number of Cycles | Concentration Level | Mean Recovery (%) | % RSD |
| 1 | Low QC (10 ng/mL) | 99.3 | 3.8 |
| 1 | High QC (500 ng/mL) | 100.1 | 2.5 |
| 2 | Low QC (10 ng/mL) | 98.7 | 4.5 |
| 2 | High QC (500 ng/mL) | 99.6 | 3.1 |
| 3 | Low QC (10 ng/mL) | 97.9 | 5.1 |
| 3 | High QC (500 ng/mL) | 98.8 | 3.9 |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Storage Duration (Months) | Concentration Level | Mean Recovery (%) | % RSD |
| 1 | Low QC (10 ng/mL) | 100.8 | 3.2 |
| 1 | High QC (500 ng/mL) | 99.9 | 2.3 |
| 3 | Low QC (10 ng/mL) | 98.2 | 4.0 |
| 3 | High QC (500 ng/mL) | 100.3 | 2.9 |
| 6 | Low QC (10 ng/mL) | 96.5 | 5.5 |
| 6 | High QC (500 ng/mL) | 98.7 | 3.7 |
| 12 | Low QC (10 ng/mL) | 94.8 | 6.2 |
| 12 | High QC (500 ng/mL) | 97.1 | 4.5 |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for inconsistent internal standard response.
References
- 1. tandfonline.com [tandfonline.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. hhs.gov [hhs.gov]
- 8. Statistical methods for assessing long-term analyte stability in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. microchemlab.com [microchemlab.com]
- 11. Freeze-Thaw Stability Testing Guide: FDA-Compliant Step-by-Step Checklist for Pharma & Biologics – StabilityStudies.in [stabilitystudies.in]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability Assessments in Bioanalytical Method Validation [celegence.com]
identifying and minimizing N-Acetyl sulfapyridine-d4 synthesis impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the identification and minimization of impurities during the synthesis of N-Acetyl sulfapyridine-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of this compound?
A1: Impurities in the synthesis of this compound can originate from starting materials, by-products of the reaction, or degradation.[1][2] The most common impurities include:
-
Unreacted Starting Materials : Sulfapyridine-d4 and acetic anhydride (or acetyl chloride).
-
Process-Related Impurities : Di-acetylated sulfapyridine, where a second acetyl group is added to the sulfonamide nitrogen.
-
Starting Material Impurities : Impurities present in the initial Sulfapyridine-d4, such as incompletely deuterated species or isomers.[3]
-
Degradation Products : Hydrolysis of the final product back to Sulfapyridine-d4, especially if exposed to harsh pH conditions during work-up.[4]
Q2: How can I detect and identify these impurities?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[4]
-
High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is the primary method for separating and quantifying impurities.[5] A well-developed, stability-indicating HPLC method is crucial to separate all potential impurities from the main peak.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique is powerful for identifying unknown impurities by providing molecular weight information.[2] High-resolution mass spectrometry (HRMS) can help determine the elemental composition of an impurity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information, which is invaluable for definitively identifying an impurity's structure after isolation.[7]
-
Gas Chromatography (GC) : GC is primarily used to analyze for residual solvents that may have been introduced during the synthesis or purification steps.[5]
Q3: What are the key strategies to minimize impurity formation during the acetylation reaction?
A3: Controlling reaction conditions is a proactive approach to minimizing impurity formation.[7] Key parameters to optimize include:
-
Temperature : Overheating can lead to degradation and the formation of by-products. Running the reaction at the lowest effective temperature is recommended.[4]
-
Stoichiometry : Use a controlled molar ratio of the acetylating agent to Sulfapyridine-d4. A large excess of acetic anhydride could potentially lead to di-acetylation.
-
Reaction Time : Monitor the reaction's progress using techniques like TLC or in-process HPLC to determine the optimal endpoint and avoid the formation of by-products from prolonged reaction times.[7]
-
Purity of Starting Materials : Ensure the high purity of the Sulfapyridine-d4 starting material.[2]
Q4: What are the best practices for storing this compound to prevent degradation?
A4: To prevent the formation of degradation products, store the final compound and its intermediates under appropriate conditions.[2] This typically involves storage at low temperatures (e.g., 2-8 °C), protection from light, and in a low-humidity environment to prevent hydrolysis.[4][8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: My final product shows low purity with multiple unexpected peaks in the HPLC chromatogram.
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction more closely with TLC or HPLC to ensure it has gone to completion. Consider moderately increasing the reaction time or temperature.[4] |
| Degradation during Work-up | Neutralize the reaction mixture carefully, avoiding extremes in pH. Minimize the time the product is exposed to aqueous or high-temperature conditions.[4] |
| Contaminated Reagents/Solvents | Use high-purity, dry solvents and fresh reagents. Verify the purity of the Sulfapyridine-d4 starting material before use. |
| Sub-optimal Reaction Conditions | Re-optimize reaction parameters such as temperature and reagent stoichiometry.[7] |
Problem 2: The mass spectrum (LC-MS) indicates an impurity with a mass corresponding to the non-deuterated N-Acetyl sulfapyridine.
| Possible Cause | Recommended Solution |
| Incomplete Deuteration of Starting Material | The Sulfapyridine-d4 starting material may contain significant amounts of Sulfapyridine (d0). Obtain a certificate of analysis for the starting material to confirm its isotopic purity. |
| Isotopic Exchange (H/D Exchange) | During work-up or purification, exposure to acidic or basic aqueous solutions could potentially cause some back-exchange of deuterium for hydrogen. Minimize exposure to these conditions and use deuterated solvents (e.g., D₂O) if necessary for washes. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound. Method optimization will be required.
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient :
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.[9]
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[9]
-
Solvent Selection : Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at room temperature.[7] Impurities should remain soluble at low temperatures. Ethanol or acetone/water mixtures are common starting points.[10]
-
Dissolution : Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[7]
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization : Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]
-
Collection : Collect the purified crystals via vacuum filtration, washing them with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.[7]
-
Drying : Dry the crystals under vacuum to remove all residual solvent.
Data Presentation
Table 1: Common Potential Impurities and Their Sources
| Impurity Name | Structure | Common Source(s) |
| Sulfapyridine-d4 | Starting Material | Incomplete reaction. |
| Di-acetylated Sulfapyridine-d4 | By-product | Excess acetylating agent; harsh reaction conditions. |
| Sulfapyridine (non-deuterated) | Impurity in Starting Material | Incomplete deuteration of the precursor. |
| Salicylic Acid | Related Substance | From synthesis of related drugs like Sulfasalazine.[8][11] |
Table 2: Hypothetical HPLC Data on Purification Method Optimization
| Sample | Purity of this compound (%) | Impurity A (Unreacted SP-d4) (%) | Impurity B (Di-acetylated) (%) |
| Crude Product | 92.5 | 4.8 | 1.5 |
| After Recrystallization (Methanol) | 98.2 | 0.9 | 0.3 |
| After Recrystallization (Ethanol/Water) | 99.7 | 0.1 | < 0.05 |
Visualizations
References
- 1. rroij.com [rroij.com]
- 2. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 3. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 7. benchchem.com [benchchem.com]
- 8. allmpus.com [allmpus.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfapyridine | 144-83-2 [chemicalbook.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: N-Acetyl Sulfapyridine-d4 Plasma Recovery
Welcome to the technical support center for optimizing the recovery of N-Acetyl Sulfapyridine-d4 from plasma samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to address common challenges encountered during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The three primary techniques for extracting this compound and similar analytes from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the desired level of cleanliness, sample throughput, and the specific requirements of the analytical method (e.g., LC-MS/MS).
Q2: I am experiencing low recovery of this compound. What are the likely causes?
A2: Low recovery can stem from several factors, including:
-
Suboptimal pH: The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of this compound, affecting its partitioning behavior.
-
Inappropriate Solvent Choice: The polarity and type of organic solvent used in LLE or for elution in SPE are critical for efficient extraction.
-
Incomplete Protein Precipitation: If proteins are not fully precipitated, the analyte may remain bound, leading to its loss.
-
Analyte Adsorption: this compound may adsorb to plasticware or glassware, especially at low concentrations.
-
Matrix Effects: Co-extracted endogenous components from the plasma can interfere with the ionization of the analyte in the mass spectrometer, leading to suppression or enhancement of the signal, which can be misinterpreted as low recovery.
Q3: How can I minimize matrix effects in my analysis?
A3: To minimize matrix effects, consider the following:
-
Optimize Sample Cleanup: Employ a more rigorous extraction method like SPE, which can provide cleaner extracts compared to protein precipitation.
-
Chromatographic Separation: Adjust your HPLC/UHPLC gradient to separate the analyte from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances.
-
Use of a Stable Isotope-Labeled Internal Standard: Using this compound as an internal standard for the non-labeled analyte (or vice-versa) can help compensate for matrix effects, as both compounds are affected similarly.
Troubleshooting Guides
Issue 1: Low Recovery with Protein Precipitation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Precipitation | Increase the ratio of organic solvent (e.g., acetonitrile, methanol) to plasma. A common starting point is 3:1 (v/v). | Improved pellet formation and higher analyte concentration in the supernatant. |
| Analyte Co-precipitation | Acidify the precipitation solvent (e.g., with 0.1% formic acid). This can help to disrupt protein-analyte binding. | Increased recovery of the analyte in the supernatant. |
| Suboptimal Solvent | Test different precipitation solvents. Acetonitrile generally yields cleaner extracts than methanol. | Cleaner baseline and potentially higher recovery. |
Issue 2: Poor Recovery or Emulsion Formation with Liquid-Liquid Extraction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Adjust the pH of the aqueous plasma sample to optimize the partitioning of this compound into the organic phase. For acidic metabolites, a lower pH is often beneficial. | Enhanced extraction efficiency and improved recovery. |
| Emulsion Formation | Add salt (salting-out effect) to the aqueous phase before extraction. Centrifuge at a higher speed or for a longer duration. | Clear phase separation and minimized emulsion layer. |
| Inappropriate Extraction Solvent | Test solvents with different polarities (e.g., ethyl acetate, methyl tert-butyl ether). A mixture of solvents can also be effective. | Improved partitioning of the analyte into the organic phase. |
Issue 3: Low or Inconsistent Recovery with Solid-Phase Extraction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Sorbent | Select a sorbent based on the analyte's properties. For this compound, a reversed-phase (e.g., C18, HLB) or mixed-mode cation exchange sorbent may be suitable. | Strong retention of the analyte during loading and washing steps. |
| Breakthrough during Loading | Ensure the sample is loaded onto the SPE cartridge at a slow and consistent flow rate. | Analyte is retained on the sorbent and not lost in the load effluent. |
| Analyte Loss during Washing | Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water) to remove interferences without eluting the analyte. | Removal of matrix components without significant loss of the analyte. |
| Incomplete Elution | Use a stronger elution solvent or increase the volume of the elution solvent. Ensure the elution solvent is appropriate for the sorbent chemistry. | Complete recovery of the analyte from the SPE cartridge. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid and simple method for sample cleanup, suitable for high-throughput analysis.
Materials:
-
Plasma sample containing this compound
-
Acetonitrile (ACN) with 0.1% Formic Acid (FA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of cold ACN with 0.1% FA.
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT and is effective for removing phospholipids and other interferences.
Materials:
-
Plasma sample containing this compound
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Hydrochloric Acid (HCl)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 ACN:Water)
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 50 µL of 0.1 M HCl and vortex briefly.
-
Add 600 µL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the most thorough sample cleanup, leading to reduced matrix effects and improved analytical sensitivity.
Materials:
-
Plasma sample containing this compound
-
SPE cartridges (e.g., Oasis HLB, 1cc, 30mg)
-
Methanol (MeOH) for conditioning and elution
-
Ultrapure water for conditioning and washing
-
5% Methanol in water for washing
-
SPE manifold
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Condition: Pass 1 mL of MeOH through the SPE cartridge, followed by 1 mL of ultrapure water.
-
Load: Dilute 100 µL of plasma with 100 µL of ultrapure water and load the entire volume onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% MeOH in water.
-
Elute: Elute the analyte with 1 mL of MeOH into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of reconstitution solvent.
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation for Sulfapyridine using N-Acetyl sulfapyridine-d4 and Other Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic agents and their metabolites in biological matrices is a cornerstone of drug development. This guide provides a comprehensive comparison of bioanalytical methods for the determination of sulfapyridine, with a focus on the use of the deuterated internal standard, N-Acetyl sulfapyridine-d4. The performance of this internal standard will be compared with other commonly employed internal standards, supported by experimental data from published studies.
Introduction to Internal Standards in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the use of an appropriate internal standard (IS) is critical for achieving accurate and precise quantification. The IS is added to all samples, including calibration standards, quality controls, and unknown study samples, to correct for variability introduced during sample preparation, injection, and ionization. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it shares identical chemical and physical properties, leading to similar behavior during the analytical process.
This compound is a deuterated analog of N-acetylsulfapyridine, a major metabolite of the anti-inflammatory drug sulfasalazine. Its structural similarity to both sulfapyridine and its acetylated metabolite makes it a potentially excellent internal standard for their simultaneous quantification.
Comparison of Analytical Method Performance
| Parameter | Method 1: Sulfapyridine-d4 as IS[1] | Method 2: Dimenhydrinate as IS | Method 3: Sulfamethazine as IS | Expected Performance: this compound as IS |
| Analyte(s) | Sulfapyridine, Sulfasalazine | Sulfapyridine, Sulfasalazine, 5-ASA | Sulfapyridine, N-acetylsulfapyridine | Sulfapyridine, N-acetylsulfapyridine |
| Technique | LC-MS/MS | LC-MS/MS | HPLC-UV | LC-MS/MS |
| Linearity Range | 30 - 30,000 ng/mL | 10 - 1000 ng/mL for SP | 0.1 - 12 µg/mL for SP | Expected to be wide and cover the therapeutic range |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | Not specified | Expected to be > 0.99 |
| Accuracy (% Bias) | 97.4% to 108.4%[1] | Within FDA guidelines | Not specified | Expected to be within ±15% |
| Precision (% RSD) | 3.7% to 10.0%[1] | Within FDA guidelines | Not specified | Expected to be < 15% |
| Lower Limit of Quantification (LLOQ) | 30 ng/mL[1] | 10 ng/mL | 0.1 µg/mL | Expected to be low, ensuring high sensitivity |
| Matrix | Human Placenta[1] | Human Plasma | Human Serum | Various biological matrices |
Experimental Protocols
A detailed methodology for a typical LC-MS/MS based bioanalytical method validation is outlined below.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma, serum), add a known concentration of the internal standard solution (e.g., this compound).
-
Add 300 µL of a protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of sulfapyridine and its metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
Visualizing the Workflow and Rationale
The following diagrams illustrate the typical workflow for bioanalytical method validation and the logical rationale for selecting a stable isotope-labeled internal standard.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the bioanalytical quantification of sulfapyridine and its metabolites. While specific published data for a method employing this compound is currently limited, the principles of bioanalytical method validation and the performance of analogous deuterated internal standards strongly suggest its suitability for achieving highly accurate, precise, and robust results. The detailed experimental protocol and workflows provided in this guide offer a solid foundation for researchers to develop and validate their own bioanalytical methods for these important therapeutic compounds.
References
Cross-Validation of Analytical Methods for N-Acetyl Sulfapyridine: A Comparative Guide to LC-MS/MS and HPLC-UV Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research and drug development, the robust and reliable quantification of metabolites is paramount. N-Acetyl sulfapyridine, a primary metabolite of the anti-inflammatory drug sulfasalazine, is a key analyte in pharmacokinetic and metabolism studies. The choice of analytical methodology for its quantification can significantly impact the quality and reliability of study data. This guide provides an objective comparison of two widely used analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the analysis of N-Acetyl sulfapyridine, with a focus on the use of N-Acetyl sulfapyridine-d4 as an internal standard.
Cross-validation of analytical methods is a critical step when data from different analytical techniques are to be compared or combined.[1][2] This process ensures that the data generated by each method are comparable and reliable.[1] This guide will delve into the experimental protocols and performance characteristics of both LC-MS/MS and HPLC-UV methods, presenting a clear comparison to aid researchers in selecting the most appropriate technique for their specific needs.
Comparative Analysis of Method Performance
The performance of an analytical method is evaluated based on several key parameters, including linearity, accuracy, precision, and the lower limit of quantification (LLOQ). The following tables summarize typical performance data for the quantification of acetylated sulfonamides using LC-MS/MS with a deuterated internal standard and HPLC-UV.
| Parameter | LC-MS/MS with this compound | HPLC-UV |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 50 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
| Matrix Effects | Potential for ion suppression/enhancement, mitigated by deuterated internal standard | Less susceptible to signal suppression/enhancement |
Table 1: Comparison of Quantitative Performance. This table highlights the superior sensitivity of the LC-MS/MS method, as evidenced by a significantly lower LLOQ. While both methods demonstrate excellent linearity, accuracy, and precision, the inherent selectivity of mass spectrometric detection provides a distinct advantage in complex biological matrices.
Experimental Protocols
Detailed and well-documented experimental protocols are the foundation of reproducible and reliable analytical methods. Below are representative protocols for the analysis of N-Acetyl sulfapyridine using both LC-MS/MS and HPLC-UV.
LC-MS/MS Method with this compound
This method leverages the high sensitivity and selectivity of tandem mass spectrometry, with the deuterated internal standard compensating for variability in sample preparation and matrix effects.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Acetyl sulfapyridine: Precursor ion > Product ion (specific m/z values to be determined).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined).
-
-
Ion Source Temperature: 500°C.
-
Collision Gas: Argon.
HPLC-UV Method
This method offers a robust and cost-effective alternative for the quantification of N-Acetyl sulfapyridine, particularly at higher concentrations.
1. Sample Preparation:
-
To 500 µL of plasma, add 50 µL of an appropriate internal standard solution (e.g., a structurally similar, commercially available sulfonamide).
-
Perform liquid-liquid extraction by adding 3 mL of diethyl ether, vortexing for 5 minutes, and centrifuging at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of phosphate buffer (pH 4.5) and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
UV Detection Wavelength: 254 nm.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the LC-MS/MS and HPLC-UV methods described above.
Caption: Workflow for LC-MS/MS analysis of N-Acetyl sulfapyridine.
Caption: Workflow for HPLC-UV analysis of N-Acetyl sulfapyridine.
Conclusion
Both LC-MS/MS and HPLC-UV are powerful techniques for the quantification of N-Acetyl sulfapyridine in biological matrices. The choice between the two methods depends on the specific requirements of the study.
-
LC-MS/MS with a deuterated internal standard like this compound is the method of choice for studies requiring high sensitivity and selectivity, especially when analyzing samples with low analyte concentrations or complex matrices. The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it effectively compensates for variations in extraction recovery and matrix effects.[3]
-
HPLC-UV offers a reliable and cost-effective alternative for routine analysis and for studies where the expected analyte concentrations are well within its quantification range. While less sensitive and selective than LC-MS/MS, its robustness and simpler instrumentation make it an attractive option for many laboratories.
Ultimately, a thorough cross-validation should be performed if data from both methods are to be used interchangeably or for regulatory submissions, ensuring the consistency and integrity of the bioanalytical results.[1][2] This involves analyzing a set of quality control samples and, if available, incurred study samples with both methods to demonstrate a strong correlation between the generated data.
References
Assessing the Isotopic Purity of N-Acetyl Sulfapyridine-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Acetyl sulfapyridine-d4 and an alternative deuterated internal standard, N-Acetyl sulfamethazine-d4. The isotopic purity of these standards is critical for their function in quantitative bioanalytical assays, where they are used to ensure accuracy and precision. This document outlines the key performance metrics, detailed experimental protocols for assessment, and visual workflows to aid in understanding the analytical processes involved.
Comparative Analysis of Isotopic Purity
The isotopic purity of a deuterated standard is a crucial parameter, indicating the percentage of the compound that is fully deuterated at the intended positions. Incomplete deuteration results in the presence of isotopologues with fewer deuterium atoms (e.g., d3, d2, d1), which can interfere with the quantification of the target analyte.
The following table summarizes the typical isotopic purity data for this compound and a common alternative, N-Acetyl sulfamethazine-d4. The data for this compound is based on a closely related analogue, N-Acetylsulfamerazine-d4, to provide a representative profile.
| Parameter | This compound (Representative Data) | N-Acetyl Sulfamethazine-d4 |
| Chemical Formula | C₁₃H₉D₄N₃O₃S | C₁₄H₁₂D₄N₄O₃S |
| Molecular Weight | 295.35 g/mol [1][2] | 314.38 g/mol |
| Isotopic Enrichment | >98% | >98% |
| Isotopologue Distribution | ||
| d4 | >97% | Typically >97% |
| d3 | <3% | Typically <3% |
| d2 | <0.1% | Typically <0.1% |
| d1 | <0.1% | Typically <0.1% |
| d0 (unlabeled) | <0.1% | Typically <0.1% |
Experimental Protocol: Isotopic Purity Determination by LC-MS/MS
This section details a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the assessment of the isotopic purity of this compound.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Standard (1 µg/mL): Dilute the stock solution with a mixture of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration of 1 µg/mL.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Monitor the transitions for the parent and expected isotopologue ions. For this compound (unlabeled molecular weight ~291.33 g/mol ), the protonated molecular ions would be:
-
d4: m/z 296.1 → fragment ions
-
d3: m/z 295.1 → fragment ions
-
d2: m/z 294.1 → fragment ions
-
d1: m/z 293.1 → fragment ions
-
d0: m/z 292.1 → fragment ions
-
-
Data Analysis
-
Integrate the peak areas for each of the monitored MRM transitions.
-
Calculate the percentage of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas and multiplying by 100.
-
The isotopic purity is reported as the percentage of the d4 species.
Visualizing the Workflow
The following diagrams illustrate the key processes in assessing the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Assessment.
Caption: LC-MS/MS Signaling Pathway for Isotopic Analysis.
References
A Comparative Guide to Bioanalytical Assays Utilizing N-Acetyl Sulfapyridine-d4 and Other Deuterated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published bioanalytical methods relevant to the quantification of sulfapyridine and its metabolites, with a focus on assays utilizing deuterated internal standards such as N-Acetyl sulfapyridine-d4. In the absence of direct inter-laboratory comparison studies, this document synthesizes data from various validated methods to offer insights into their performance characteristics and experimental protocols. The appropriate use of stable isotope-labeled internal standards is a cornerstone of robust quantitative bioanalysis, ensuring high accuracy and precision by compensating for variability in sample preparation and instrument response.
Comparative Performance of Published Analytical Methods
The following table summarizes the performance characteristics of several published liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods for the analysis of sulfapyridine and its N-acetylated metabolite. These methods employ various internal standards, including deuterated analogs, which are crucial for achieving reliable results.
| Analyte(s) | Internal Standard(s) | Matrix | Analytical Method | LLOQ | Linearity Range | Accuracy (%) | Precision (%RSD) | Reference |
| Sulfapyridine (SP), N-Acetylsulfapyridine (AcSP) | Sulfamethazine | Human Serum | HPLC-UV | SP: 0.1 µg/mL, AcSP: 0.25 µg/mL | SP: 0.1-12 µg/mL, AcSP: 0.25-12 µg/mL | Not explicitly stated | Not explicitly stated | [1] |
| Sulfapyridine, N-Acetylsulfapyridine | Not specified | Plasma, Saliva | HPLC | 0.25 mg/L | Not specified | Not explicitly stated | Within 3% | [2] |
| Sulfasalazine (SASP), Sulfapyridine (SP) | Sulfasalazine-d4, Sulfapyridine-d4 | Human Placenta | LC-MS/MS | 30 ng/mL | 30-30,000 ng/mL | SP: 97.4-108.4% | SP: 3.7-10.0% | [3] |
| Sulfasalazine (SASP), Sulfapyridine (SP), 5-Aminosalicylic acid (5-ASA) | Dimenhydrinate | Human Plasma | LC-MS/MS | SP: 10 ng/mL | SP: 10-1000 ng/mL | Within acceptable FDA guidelines | Within acceptable FDA guidelines | [4] |
Experimental Protocols
Below is a representative experimental protocol for the simultaneous quantification of sulfapyridine and its metabolites using LC-MS/MS with a deuterated internal standard. This protocol is a composite based on methodologies described in the cited literature.[3][4]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 200 µL of acetonitrile containing the internal standard (e.g., sulfapyridine-d4 at a fixed concentration).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., Agilent Poroshell EC-C18, 3.0 × 100 mm, 2.7 µm) is commonly used.[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 0.1% formic acid.[3]
-
Flow Rate: 0.450 mL/min.[3]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step at the initial conditions.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
-
Ionization Mode: Positive electrospray ionization (ESI+).[3][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor to product ion transitions for each analyte and its internal standard need to be optimized. For sulfapyridine, a common transition is monitored. The corresponding transition for N-Acetyl sulfapyridine and its d4-labeled internal standard would be determined by their molecular weights. An example of MRM transitions for sulfonamides often involves characteristic fragment ions around m/z 92, 108, and 156.
Visualizing the Bioanalytical Workflow and Quantification Principle
The following diagrams illustrate the typical workflow of a bioanalytical assay using a deuterated internal standard and the underlying principle of quantification.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Principle of quantification using a stable isotope-labeled internal standard.
References
- 1. Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superiority of Deuterated Internal Standards in Bioanalysis: A Case for N-Acetyl Sulfapyridine-d4
For researchers, scientists, and drug development professionals engaged in the precise quantification of drug metabolites, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides a comprehensive evaluation of N-Acetyl sulfapyridine-d4 as an internal standard, comparing its theoretical advantages and performance with non-deuterated alternatives in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The use of an internal standard (IS) is a critical practice in quantitative bioanalysis to correct for the variability inherent in sample preparation and instrument analysis. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties to ensure it is affected similarly by matrix effects, extraction inconsistencies, and ionization suppression or enhancement. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for these applications due to their near-identical chemical structure and physicochemical properties to the analyte, N-Acetyl sulfapyridine.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
A key performance indicator for an internal standard is its ability to compensate for matrix effects, which are a major source of variability in bioanalytical methods. Deuterated internal standards co-elute with the analyte, ensuring they experience the same matrix-induced ionization changes. Non-deuterated internal standards, often being structurally similar but not identical, may have different retention times and ionization responses, leading to less effective correction.
The following tables summarize validation parameters from studies using a deuterated internal standard for a related analyte and non-deuterated internal standards for sulfonamide analysis, illustrating the expected performance benefits of using this compound.
Table 1: Performance Data for a Deuterated Internal Standard (Sulfapyridine-d4)
| Parameter | Performance Metric | Source |
| Analyte | Sulfapyridine | [1] |
| Internal Standard | Sulfapyridine-d4 | [1] |
| Matrix | Human Placenta | [1] |
| Accuracy | 97.4% to 108.4% | [1] |
| Precision (Inter-day) | 3.7% to 10.0% | [1] |
| Matrix Effect | No significant matrix effects observed | [1] |
Table 2: Performance Data for Non-Deuterated Internal Standards
| Parameter | Performance Metric | Source |
| Analyte(s) | Sulfapyridine, N-Acetyl sulfapyridine | [2] |
| Internal Standard | Sulfamethazine | [2] |
| Matrix | Human Serum | [2] |
| Linearity Range | 0.25 to 12 µg/mL for N-Acetyl sulfapyridine | [2] |
| --- | --- | --- |
| Analyte(s) | Sulfapyridine and its metabolites | [3][4] |
| Internal Standard | Dimenhydrinate | [3][4] |
| Matrix | Human Plasma | [3][4] |
| Linearity Range | 10-1000 ng/mL for Sulfapyridine | [3][4] |
| Intra-day Precision | Met FDA guidelines | [3][4] |
| Inter-day Precision | Met FDA guidelines | [3][4] |
Based on the superior performance of sulfapyridine-d4 in mitigating matrix effects and achieving high accuracy and precision, it is anticipated that this compound would offer similar advantages for the quantification of N-Acetyl sulfapyridine.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative experimental protocols for the quantification of sulfapyridine using a deuterated internal standard and for the simultaneous determination of sulfapyridine and N-Acetyl sulfapyridine using a non-deuterated internal standard.
Experimental Protocol 1: Quantification of Sulfapyridine using Sulfapyridine-d4 Internal Standard [1]
-
Sample Preparation:
-
Homogenize placental tissue with a water:methanol (1:1, v/v) mixture.
-
Perform protein precipitation and solid-phase extraction.
-
Add Sulfapyridine-d4 as the internal standard.
-
-
Chromatography:
-
Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid.
-
Flow Rate: 0.450 mL/min.
-
Gradient Elution: Over a total run time of seven minutes.
-
-
Mass Spectrometry:
-
Instrument: Shimadzu-8040 mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
Experimental Protocol 2: Quantification of N-Acetyl sulfapyridine using a Non-Deuterated Internal Standard [2]
-
Sample Preparation:
-
Mix serum with acetonitrile containing sulfamethazine as the internal standard and tetraethylammonium chloride as an ion-pairing agent.
-
Concentrate the acetonitrile extract.
-
-
Chromatography:
-
Column: Polymer-based column.
-
Detection: UV spectroscopy at 270 nm.
-
Visualization of Experimental Workflow and Logical Relationships
To further elucidate the processes involved, the following diagrams, created using the Graphviz DOT language, illustrate a typical bioanalytical workflow and the logical relationship in selecting an internal standard.
References
- 1. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
N-Acetyl Sulfapyridine-d4 in Quantitative Assays: A Comparison of Accuracy and Precision
In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of analytical methods. This is particularly crucial in drug development and clinical research, where reliable data is essential for pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of the performance of N-Acetyl sulfapyridine-d4, a deuterated internal standard, against a non-deuterated alternative for the quantitative analysis of sulfapyridine, a key metabolite of the anti-inflammatory drug sulfasalazine.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior allows for effective compensation for matrix effects and variations in instrument response, leading to highly accurate and precise results.
Performance of this compound in a Validated LC-MS/MS Assay
A recent study by Kellermann et al. (2023) developed and validated a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of sulfasalazine and sulfapyridine in human placenta, utilizing sulfapyridine-d4 as the internal standard. The validation data from this study underscores the high accuracy and precision achievable with a deuterated internal standard.
Table 1: Accuracy and Precision of Sulfapyridine Quantification using Sulfapyridine-d4 Internal Standard [1]
| Quality Control Level | Nominal Concentration (ng/mL) | Accuracy (%RE) | Precision (%CV) |
| Low (LQC) | 90 | 97.4 - 108.4 | 3.7 - 10.0 |
| Medium (MQC) | 15,000 | 98.9 - 105.6 | 4.5 - 7.8 |
| High (HQC) | 24,000 | 100.2 - 106.3 | 4.1 - 6.9 |
%RE: Percent Relative Error, %CV: Percent Coefficient of Variation
The data demonstrates that the accuracy of the method was well within the generally accepted range of ±15% for quality control samples, with precision values (CVs) consistently below 15%.
An Alternative Approach: Non-Deuterated Internal Standards
While deuterated internal standards are preferred, their synthesis can be costly and time-consuming. In such cases, a structurally similar but non-isotopically labeled compound may be used as an alternative. A study by Pan et al. (2011) employed dimenhydrinate, an antihistamine, as an internal standard for the quantification of sulfapyridine in human plasma by LC-MS/MS.
Table 2: Accuracy and Precision of Sulfapyridine Quantification using Dimenhydrinate Internal Standard [2][3]
| Quality Control Level | Nominal Concentration (ng/mL) | Accuracy (%RE) | Precision (%CV) |
| Low (LQC) | 20 | -3.5 to 4.5 | 4.3 to 8.7 |
| Medium (MQC) | 200 | -2.0 to 3.0 | 3.2 to 6.5 |
| High (HQC) | 800 | -1.9 to 2.5 | 2.8 to 5.4 |
While the accuracy and precision of the method using dimenhydrinate as an internal standard also fall within acceptable limits as per regulatory guidelines, it is important to note that the chromatographic and ionization behaviors of a non-deuterated internal standard may not perfectly mimic the analyte. This can potentially lead to greater variability compared to a deuterated analogue, especially in complex biological matrices.
Experimental Protocols
Method Using Sulfapyridine-d4 Internal Standard (Kellermann et al., 2023)[1]
-
Sample Preparation: Homogenization of placental tissue followed by protein precipitation and solid-phase extraction.
-
Chromatography: Agilent Poroshell 120 EC-C18 column (4.6 × 100 mm, 2.7 µm) with a gradient elution using a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Shimadzu LCMS-8040 triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode. Multiple reaction monitoring (MRM) was used for quantification.
Method Using Dimenhydrinate Internal Standard (Pan et al., 2011)[2][3]
-
Sample Preparation: Protein precipitation of human plasma with methanol.
-
Chromatography: Hanbon Hedera ODS-2 column (5 µm, 2.1 mm × 150 mm) with an isocratic mobile phase of methanol and 5 mmol/L ammonium acetate containing 0.1% formic acid.
-
Mass Spectrometry: API 3000 triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode. Multiple reaction monitoring (MRM) was used for quantification.
Experimental Workflow for Quantitative Bioanalysis
The following diagram illustrates a typical workflow for a quantitative bioanalytical assay using an internal standard.
Caption: Workflow of a quantitative bioanalytical assay.
Conclusion
The use of a deuterated internal standard, such as this compound, provides the highest level of accuracy and precision in quantitative bioanalytical assays for sulfapyridine. This is attributed to its ability to effectively compensate for analytical variability. While non-deuterated internal standards like dimenhydrinate can offer acceptable performance, the potential for differential matrix effects and ionization suppression between the analyte and the internal standard may introduce a greater degree of uncertainty. For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard should be a critical consideration based on the specific requirements of the study, balancing the need for the highest data quality with practical considerations such as cost and availability.
References
- 1. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Sulfapyridine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sulfapyridine, a key sulfonamide antibiotic, is critical in pharmaceutical research, clinical diagnostics, and food safety monitoring. The use of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in chromatographic assays, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response.
This guide provides a comparative study of different internal standards for the quantification of sulfapyridine, focusing on the isotopically labeled standard, sulfapyridine-d4, and a structurally related sulfonamide, sulfamethazine. The performance of these internal standards is evaluated based on key validation parameters, and detailed experimental protocols are provided to assist researchers in method development and validation.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in developing a robust analytical method. The ideal IS should co-elute with the analyte if possible, but more importantly, it must experience similar ionization efficiency and matrix effects. Here, we compare the performance of sulfapyridine-d4 and sulfamethazine as internal standards for sulfapyridine analysis.
| Internal Standard | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Key Advantages | Considerations |
| Sulfapyridine-d4 | 30 - 30,000[1] | 97.4 - 108.4[1][2] | 3.7 - 10.0[1][2] | - Identical chemical and physical properties to the analyte, providing the best compensation for matrix effects and variability.[1][2] - Co-elution with sulfapyridine simplifies chromatographic method development. | - Higher cost compared to unlabeled analogs. |
| Sulfamethazine | Not explicitly stated for sulfapyridine, but a method for related compounds showed r ≥ 0.9997 | Not explicitly stated for sulfapyridine, but a method for related compounds showed recovery > 95%[3] | Not explicitly stated for sulfapyridine, but a method for related compounds showed RSD ≤ 4.62%[3] | - Structurally similar to sulfapyridine, potentially offering good tracking of its behavior. - More cost-effective than isotopically labeled standards. | - Differences in retention time and ionization efficiency compared to sulfapyridine may lead to inadequate compensation for matrix effects. - Requires careful validation to ensure it effectively mimics sulfapyridine's behavior in the specific matrix. |
| Sulfadiazine | No data available from the provided search results for its use as an internal standard for sulfapyridine. | No data available. | No data available. | - Structurally very similar to sulfapyridine. | - Lack of available data on its performance as an internal standard for sulfapyridine necessitates thorough in-house validation. |
Note: The data for sulfamethazine is derived from a method for the analysis of sulfasalazine and its metabolites, which includes sulfapyridine. The performance is therefore indicative but not specific to a method optimized solely for sulfapyridine with sulfamethazine as the internal standard.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for LC-MS/MS analysis of sulfapyridine using sulfapyridine-d4 as the internal standard, as this was the most well-documented and robust method found.
Method 1: Quantification of Sulfapyridine in Human Placenta using Sulfapyridine-d4[1][2]
1. Sample Preparation:
-
Homogenization: Homogenize placental tissue in a water:methanol (1:1, v/v) mixture.
-
Internal Standard Spiking: Add sulfapyridine-d4 solution to the homogenate.
-
Protein Precipitation: Precipitate proteins from the sample.
-
Solid Phase Extraction (SPE): Further clean up the sample using a solid-phase extraction cartridge.
2. Liquid Chromatography:
-
LC System: Shimadzu Nexera X2 UHPLC system.
-
Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid.[1]
-
Flow Rate: 0.450 mL/min.[1]
-
Gradient Elution: A gradient elution program is used over a total run time of seven minutes.[1]
3. Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI).[1][2]
-
MRM Transitions:
-
Sulfapyridine: To be determined by direct infusion of a standard solution.
-
Sulfapyridine-d4: To be determined by direct infusion of a standard solution.
-
Experimental Workflow and Logic
The selection and validation of an internal standard is a logical process that ensures the final analytical method is accurate and reliable. The following diagram illustrates a typical workflow.
Caption: Workflow for Internal Standard Selection and Method Validation.
The process begins with the identification of potential internal standards, followed by the development of the analytical method. The method is then rigorously validated to assess its performance characteristics. Finally, the validated method is applied to the analysis of samples.
Another critical aspect of method development is understanding the signaling pathway in the mass spectrometer, specifically the transition from the precursor ion to the product ion in Multiple Reaction Monitoring (MRM) mode.
Caption: MRM Signaling Pathway in a Triple Quadrupole Mass Spectrometer.
In the ion source, the analyte and internal standard are ionized. The first quadrupole (Q1) selects the precursor ions, which are then fragmented in the collision cell (Q2). The third quadrupole (Q3) selects specific product ions for detection, providing high selectivity and sensitivity.
References
Navigating Regulatory Landscapes: A Comparative Guide to Validating Bioanalytical Methods with Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the regulatory expectations and performance advantages of using deuterated internal standards in bioanalytical method validation.
The use of an appropriate internal standard (IS) is a cornerstone of robust bioanalytical method development and validation, particularly for studies intended for regulatory submission. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for bioanalytical data to ensure its accuracy and reliability. The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, provides a harmonized framework for bioanalytical method validation and strongly recommends the use of stable isotope-labeled internal standards (SIL-IS), like deuterated standards, whenever possible, especially for mass spectrometry-based assays.[1][2][3]
This guide provides an objective comparison of deuterated and non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies, to inform the selection process in liquid chromatography-mass spectrometry (LC-MS) applications.[4]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus is that stable isotope-labeled internal standards, such as deuterated standards, generally provide superior assay performance.[4] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[4] Deuterated internal standards, being chemically identical to the analyte with only a mass difference, fulfill this requirement more effectively than non-deuterated, structural analogue standards.[4]
The following table summarizes the quantitative performance of deuterated versus non-deuterated internal standards from published studies and validation principles.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Analogue) Internal Standard | Rationale & Regulatory Expectation |
| Matrix Effect Compensation | Excellent | Variable | Deuterated IS co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement, leading to better compensation. The ICH M10 guideline emphasizes the need to investigate and minimize matrix effects.[1][2] |
| Accuracy | High | Moderate to High | By effectively correcting for variability, deuterated standards lead to results that are closer to the true value. Regulatory guidelines require accuracy to be within ±15% of the nominal value (±20% at the LLOQ).[5] |
| Precision (%CV) | Low (typically <15%) | Higher (can exceed 15%) | The superior ability of deuterated IS to normalize for analytical variability results in lower coefficients of variation (CV). The acceptance criteria for precision are generally a CV of ≤15% (≤20% at the LLOQ).[5] |
| Recovery Correction | Excellent | Variable | Similar extraction efficiency to the analyte across various conditions. Differences in physicochemical properties of analogue standards can lead to inconsistent recovery. |
| Chromatographic Behavior | Nearly identical to analyte | Can differ significantly | Co-elution is crucial for effective matrix effect compensation. While a slight "isotope effect" can cause minor retention time shifts with deuterated standards, it is generally less significant than the differences seen with analogue standards.[6][7] |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. | The higher cost is often justified by the improved data quality and reduced risk of failed validation or study batches. |
Experimental Protocols
Rigorous validation is essential to demonstrate that a bioanalytical method is suitable for its intended purpose.[8] The following are detailed methodologies for assessing critical validation parameters for a bioanalytical method using a deuterated internal standard, in line with the ICH M10 guideline.[1]
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[1]
Protocol:
-
Analyze blank matrix samples from at least six different sources to check for interference at the retention time of the analyte and the deuterated IS.
-
Analyze blank matrix samples spiked with the deuterated IS to ensure no interference with the analyte.
-
Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) to ensure the analyte is detectable and distinguishable from baseline noise.[1]
Acceptance Criteria:
-
The response of interfering peaks at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.
-
The response of interfering peaks at the retention time of the deuterated IS should be ≤ 5% of the IS response.[1]
Matrix Effect
Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated IS.[1]
Protocol:
-
Obtain blank matrix from at least six different sources.
-
Prepare three sets of samples:
-
Set A: Analyte and deuterated IS spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with the analyte and deuterated IS at the same concentrations as Set A.
-
Set C: Blank matrix spiked with the analyte and deuterated IS, then subjected to the full extraction procedure.[1]
-
-
Calculate the matrix factor (MF) by comparing the peak areas from Set B to Set A.
-
Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS for each matrix source.[4]
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor across the different sources should be ≤ 15%.[1]
Accuracy and Precision
Objective: To determine the intra-day (within-run) and inter-day (between-run) accuracy and precision of the bioanalytical method.
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Intra-day: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day: Analyze at least three separate runs on at least two different days.
-
Calculate the mean concentration, standard deviation (SD), and coefficient of variation (CV%) for each QC level.
Acceptance Criteria:
-
The mean concentration for each QC level should be within ±15% of the nominal concentration, except for the LLOQ, which should be within ±20%.
-
The CV for each QC level should not exceed 15%, except for the LLOQ, which should not exceed 20%.[5]
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a period equal to or longer than the duration of the study.
-
Stock Solution Stability: Evaluate the stability of the analyte and deuterated IS stock solutions under their storage conditions.[1]
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration of freshly prepared QC samples.[1]
Mandatory Visualizations
To better understand the experimental process and the logical relationships in bioanalytical method validation, the following diagrams are provided.
Caption: High-level workflow for bioanalytical method validation and sample analysis.
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. database.ich.org [database.ich.org]
Safety Operating Guide
Safe Disposal of N-Acetyl Sulfapyridine-d4: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of N-Acetyl sulfapyridine-d4 is critical for laboratory safety and compliance. As a deuterated analogue of a sulfonamide antibiotic, proper handling of this compound at the end of its lifecycle minimizes potential environmental impact and upholds laboratory safety standards. This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Core Principles of Disposal
While specific disposal regulations for this compound are not explicitly detailed in publicly available safety data sheets, the prudent approach is to treat it as a hazardous chemical waste. This is primarily due to its nature as a sulfonamide antibiotic, which can have detrimental effects on wastewater treatment processes and contribute to antibiotic resistance in the environment.[1]
Key Handling and Disposal Principles:
-
Avoid Drain Disposal: Under no circumstances should this compound or any solutions containing it be poured down the sink.[1]
-
Segregation: Keep waste containing this compound separate from other chemical waste streams to prevent unintended reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the compound and its waste.
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department provides the definitive guidelines for chemical waste disposal and should always be consulted.
II. Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for disposing of this compound.
-
Waste Identification and Collection:
-
All materials that have come into contact with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, should be considered chemical waste.
-
Collect these materials in a designated, properly labeled, and leak-proof waste container.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents of the waste, including solvents and their approximate concentrations. Accurate characterization is a regulatory requirement and essential for proper disposal by EHS personnel.[2]
-
-
Storage:
-
Arrange for Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup. Follow their specific procedures for requesting waste removal.[2]
-
III. Accidental Spills
In the event of a spill, follow these steps:
-
Ensure Safety: Evacuate the immediate area if necessary and ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Carefully collect the absorbed material and place it in the designated hazardous waste container. Clean the spill area with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.
IV. Disposal "Do's and Don'ts" Summary
| Guideline Category | Do | Don't |
| General Handling | Treat as hazardous chemical waste. | Dispose of down the drain.[1] |
| Wear appropriate PPE. | Mix with incompatible waste streams. | |
| Collection & Storage | Use designated, labeled, leak-proof containers. | Leave waste containers open.[2] |
| Store in a designated satellite accumulation area.[2] | Use food-grade containers for waste.[2] | |
| Compliance | Consult your institution's EHS for specific procedures. | Assume a chemical is non-hazardous without verification. |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
